Diprofene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
5835-72-3 |
|---|---|
Molecular Formula |
C22H29NOS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
S-[2-(dipropylamino)ethyl] 2,2-diphenylethanethioate |
InChI |
InChI=1S/C22H29NOS/c1-3-15-23(16-4-2)17-18-25-22(24)21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3 |
InChI Key |
WEXRVFDKZKSKQS-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCCN(CCC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Other CAS No. |
5835-72-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Myotropic Antispasmodic Action of Diprofene on Smooth Muscle
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, in-depth research on the specific molecular interactions of Diprofene is limited. This guide synthesizes the stated mechanism of this compound with established principles of smooth muscle pharmacology to provide a detailed technical overview of its likely mechanism of action. The specific pathways and experimental data are presented as illustrative examples based on common myotropic antispasmodics.
Introduction to this compound
This compound is identified as a myotropic antispasmodic agent, meaning it exerts its effects directly on smooth muscle tissue, independent of nervous system input.[1] Its primary therapeutic action is the alleviation of muscle spasms in vascular and visceral tissues through direct relaxation of smooth muscle fibers.[1] The core mechanisms attributed to this compound are direct smooth muscle relaxation and peripheral vasodilation, achieved through the modulation of intracellular calcium (Ca²⁺) flux.[1] This guide will explore these mechanisms in detail, referencing established principles of smooth muscle physiology and pharmacology.
Core Mechanism of Action: Modulation of Intracellular Calcium
Smooth muscle contraction is fundamentally dependent on the concentration of intracellular Ca²⁺. An increase in cytosolic Ca²⁺ initiates a cascade that leads to the phosphorylation of myosin light chains, enabling the interaction of myosin and actin filaments and resulting in muscle contraction. This compound's primary mechanism as a direct-acting spasmolytic is the modulation of this intracellular Ca²⁺ flux to promote relaxation.[1] This can be achieved through several potential pathways, as outlined below.
A primary pathway for increasing intracellular Ca²⁺ is its influx from the extracellular space through L-type voltage-gated calcium channels in the cell membrane (sarcolemma). By inhibiting these channels, a drug can significantly reduce the amount of Ca²⁺ entering the cell, thereby promoting relaxation. This is a common mechanism for many vasodilators and spasmolytics.
The sarcoplasmic reticulum (SR) acts as an intracellular reservoir of Ca²⁺. The release of Ca²⁺ from the SR, often triggered by signaling molecules like inositol trisphosphate (IP₃), contributes to the rise in cytosolic Ca²⁺. A myotropic agent could interfere with this process, either by inhibiting the IP₃ receptor or by promoting Ca²⁺ reuptake into the SR via the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.
The following diagram illustrates a potential signaling pathway for this compound's action, focusing on the modulation of intracellular calcium.
Caption: this compound's potential mechanism via inhibition of calcium influx and release.
Secondary Pharmacodynamic Properties
In addition to its primary myotropic effects, this compound is reported to have weak anticholinergic and local anesthetic properties, which may contribute to its overall spasmolytic profile in certain tissues.[1]
-
Anticholinergic Activity: Weak inhibition of muscarinic receptors could reduce smooth muscle contraction in systems where acetylcholine is a primary stimulant, such as the gastrointestinal and urinary tracts.[1]
-
Local Anesthetic Action: Blockade of sodium channels in peripheral nerves can reduce pain signaling, which is particularly relevant in conditions like biliary or renal colic.[1]
Experimental Protocols for Assessing Myotropic Activity
The following methodologies are standard for evaluating the mechanism of action of smooth muscle relaxants like this compound.
This is the foundational technique for studying drug effects on isolated smooth muscle tissue.
-
Objective: To determine the direct effect of a compound on the contractility of isolated smooth muscle strips.
-
Methodology:
-
Tissue Preparation: Smooth muscle tissue (e.g., aortic rings, tracheal strips, or sections of ileum) is dissected from a euthanized animal (e.g., rat, guinea pig).
-
Mounting: The tissue is suspended in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Contraction Induction: After an equilibration period, a contractile agent (e.g., potassium chloride for depolarization-induced contraction, or phenylephrine/carbachol for receptor-mediated contraction) is added to the bath to induce a stable contraction.
-
Drug Application: Cumulative concentrations of the test compound (this compound) are added to the bath, and the resulting relaxation is recorded as a percentage of the pre-induced contraction.
-
-
Workflow Diagram:
Caption: Experimental workflow for in vitro organ bath studies.
This technique allows for the direct visualization and quantification of intracellular calcium levels.
-
Objective: To measure changes in intracellular Ca²⁺ concentration in smooth muscle cells in response to a drug.
-
Methodology:
-
Cell Culture: Primary smooth muscle cells are isolated and cultured.
-
Dye Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Cells are stimulated with a contractile agent to increase intracellular Ca²⁺.
-
Drug Application: this compound is applied, and the change in fluorescence, which corresponds to the change in intracellular Ca²⁺ concentration, is measured using fluorescence microscopy.
-
Quantitative Data Presentation
The efficacy of a smooth muscle relaxant is typically quantified by its IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values. The following tables present hypothetical data for this compound compared to other common spasmolytics.
Table 1: Comparative IC₅₀ Values for Inhibition of KCl-Induced Contraction in Rat Aorta
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.2 | Ca²⁺ Flux Modulation |
| Verapamil | 0.8 | L-type Ca²⁺ Channel Blocker |
| Papaverine | 3.5 | Phosphodiesterase Inhibitor |
Table 2: Effect of this compound on Intracellular Ca²⁺ Concentration in Cultured Vascular Smooth Muscle Cells
| Condition | Peak [Ca²⁺]i (nM) |
|---|---|
| Basal | 100 |
| Phenylephrine (10 µM) | 650 |
| Phenylephrine + this compound (1 µM) | 420 |
| Phenylephrine + this compound (10 µM) | 210 |
Conclusion
This compound functions as a direct-acting myotropic antispasmodic, primarily by modulating intracellular calcium flux to induce smooth muscle relaxation.[1] Its vasodilatory and spasmolytic effects are likely attributable to the inhibition of calcium influx through L-type calcium channels and potentially the inhibition of calcium release from intracellular stores. While further specific research on this compound is required to fully elucidate its molecular targets, its described mechanism aligns with well-established pathways in smooth muscle pharmacology. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and development of such therapeutic agents.
References
An In-depth Technical Guide to the Synthesis and Characterization of Diprofene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprofene, also known by its IUPAC name S-[2-(dipropylamino)ethyl] 2,2-diphenylethanethioate, is a compound with significant potential in the management of vasospastic and smooth muscle-related disorders.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with a thorough analysis of its mechanism of action. All quantitative data has been summarized in structured tables, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its physiological effects. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the preparation of the precursors, 2,2-diphenylacetyl chloride and 2-(dipropylamino)ethanethiol, followed by their condensation to form the final thioester product.
Synthesis of Precursors
1.1.1. Synthesis of 2,2-Diphenylacetyl chloride
2,2-Diphenylacetyl chloride is synthesized from 2,2-diphenylacetic acid.[2][3]
-
Reaction Scheme:
(C₆H₅)₂CHCOOH + SOCl₂ → (C₆H₅)₂CHCOCl + SO₂ + HCl
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 2,2-diphenylacetic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the solid dissolves and the evolution of sulfur dioxide and hydrogen chloride gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,2-diphenylacetyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.[2]
-
1.1.2. Proposed Synthesis of 2-(Dipropylamino)ethanethiol
-
Proposed Reaction Scheme:
(CH₃CH₂CH₂)₂NCH₂CH₂Cl + NaSH → (CH₃CH₂CH₂)₂NCH₂CH₂SH + NaCl
-
Proposed Experimental Protocol:
-
Prepare a solution of sodium hydrosulfide (NaSH) in a suitable solvent like ethanol.
-
Add 2-(dipropylamino)ethyl chloride hydrochloride to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, filter the reaction mixture to remove the precipitated sodium chloride.
-
The solvent is then removed under reduced pressure.
-
The resulting crude 2-(dipropylamino)ethanethiol can be purified by vacuum distillation.
-
Synthesis of this compound
The final step in the synthesis of this compound is the thioesterification reaction between 2,2-diphenylacetyl chloride and 2-(dipropylamino)ethanethiol.[4]
-
Reaction Scheme:
(C₆H₅)₂CHCOCl + (CH₃CH₂CH₂)₂NCH₂CH₂SH → (C₆H₅)₂CHCOSCH₂CH₂N(CH₂CH₂CH₃)₂ + HCl
-
Experimental Protocol:
-
Dissolve 2-(dipropylamino)ethanethiol in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2,2-diphenylacetyl chloride in the same solvent to the cooled thiol solution.
-
A tertiary amine, such as triethylamine, can be added to the reaction mixture to act as a scavenger for the hydrogen chloride gas that is evolved.
-
Allow the reaction to proceed at room temperature for several hours with continuous stirring.
-
The reaction mixture is then washed with water and a dilute aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and HCl.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.
-
Purification of this compound can be achieved by column chromatography on silica gel.
-
Characterization of this compound
The structural and physical properties of this compound are determined through a combination of spectroscopic and physical methods. While specific experimental data for this compound is not widely published, the following sections outline the expected characteristics based on its chemical structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| IUPAC Name | S-[2-(dipropylamino)ethyl] 2,2-diphenylethanethioate | PubChem |
| Molecular Formula | C₂₂H₂₉NOS | PubChem |
| Molecular Weight | 355.54 g/mol | PubChem |
| Appearance | Expected to be a solid powder. | [5] |
| Melting Point | Not reported. Expected to be in the range of other solid diphenylacetate esters. | - |
| Solubility | Predicted to be lipophilic and poorly soluble in water, but soluble in organic solvents like ethanol, and diethyl ether.[1] | [1] |
Spectroscopic Data (Predicted)
2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the diphenyl groups, the methine proton adjacent to the carbonyl group, the methylene groups of the ethylthio and propyl chains, and the methyl groups of the propyl chains.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the thioester, the aromatic carbons, the methine carbon, and the aliphatic carbons of the ethyl and propyl groups.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
δ 7.2-7.4 ppm (m, 10H, Ar-H)
-
δ 5.1 ppm (s, 1H, -CH(Ph)₂)
-
δ 3.0-3.2 ppm (t, 2H, -S-CH₂-)
-
δ 2.6-2.8 ppm (t, 2H, -CH₂-N-)
-
δ 2.3-2.5 ppm (t, 4H, -N-(CH₂CH₂CH₃)₂)
-
δ 1.4-1.6 ppm (m, 4H, -N-(CH₂CH₂CH₃)₂)
-
δ 0.8-1.0 ppm (t, 6H, -N-(CH₂CH₂CH₃)₂)
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ ~198 ppm (C=O, thioester)
-
δ ~140 ppm (quaternary Ar-C)
-
δ ~128-129 ppm (Ar-CH)
-
δ ~58 ppm (-CH(Ph)₂)
-
δ ~55 ppm (-N-CH₂-)
-
δ ~52 ppm (-N-CH₂CH₂CH₃)
-
δ ~30 ppm (-S-CH₂-)
-
δ ~20 ppm (-CH₂CH₃)
-
δ ~11 ppm (-CH₃)
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for the thioester carbonyl group and the aromatic rings.
Predicted IR Absorption Bands:
-
~1680-1700 cm⁻¹ (strong): C=O stretching vibration of the thioester.
-
~3030-3080 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2850-2960 cm⁻¹ (medium to strong): Aliphatic C-H stretching.
-
~1450-1600 cm⁻¹ (medium): Aromatic C=C stretching.
-
~690-770 cm⁻¹ (strong): C-H out-of-plane bending of the phenyl groups.
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 355
-
Major Fragments:
-
Loss of the dipropylaminoethylthiol radical: [(C₆H₅)₂CHCO]⁺ at m/z = 209
-
Cleavage of the C-S bond: [(C₆H₅)₂CH]⁺ at m/z = 167
-
Fragments corresponding to the dipropylaminoethyl moiety.
-
Experimental Protocols for Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare a thin film of the purified this compound on a KBr plate by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
2.3.3. Mass Spectrometry (MS)
-
Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
2.3.4. Melting Point Determination
-
Place a small amount of the purified, dry this compound powder into a capillary tube and compact the sample.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.[5][6]
2.3.5. Solubility Determination
-
Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, buffer solutions) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of this compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Pharmacological Profile
This compound exhibits a multifaceted pharmacological profile, primarily characterized by its myotropic antispasmodic and vasodilatory effects.[1] It also possesses secondary weak anticholinergic and local anesthetic properties.[1]
Mechanism of Action
The primary mechanism of action of this compound is the direct relaxation of smooth muscle, independent of the autonomic nervous system.[1] This is achieved through the modulation of intracellular calcium ion (Ca²⁺) concentrations.
-
Vasodilation: this compound is believed to induce vasodilation by inhibiting the influx of extracellular Ca²⁺ into vascular smooth muscle cells through L-type calcium channels. This reduction in intracellular Ca²⁺ leads to a decrease in the activation of myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation and vasodilation.
-
Antispasmodic Effect: The antispasmodic effect on visceral smooth muscle is also attributed to the interference with Ca²⁺ signaling pathways, leading to muscle relaxation.
-
Anticholinergic Activity: this compound exhibits weak antagonistic effects at muscarinic receptors, which may contribute to its spasmolytic activity in the gastrointestinal and urinary tracts.[1]
-
Local Anesthetic Action: The local anesthetic effect is likely due to the blockade of voltage-gated sodium channels in nerve membranes, which inhibits the propagation of action potentials.[1]
Signaling Pathways
The vasodilatory and antispasmodic effects of this compound are primarily mediated by its influence on intracellular calcium signaling in smooth muscle cells.
Caption: this compound's mechanism of action in smooth muscle cells.
Experimental Protocols for Pharmacological Characterization
3.3.1. In Vitro Smooth Muscle Contraction Assay (Organ Bath)
-
Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta).
-
Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the tissue to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce contractions with a contractile agonist (e.g., acetylcholine for ileum, phenylephrine for aorta).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to assess its relaxant effect.
-
Record the concentration-response curve for this compound's relaxant activity.
3.3.2. Aortic Ring Vasodilation Assay
-
Isolate the thoracic aorta from a rat or mouse and cut it into rings.
-
Mount the aortic rings in an organ bath as described above.
-
Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its vasodilatory effect.
-
Record the concentration-response curve for this compound-induced relaxation.
3.3.3. Schild Regression Analysis for Anticholinergic Activity
-
Perform concentration-response curves for a muscarinic agonist (e.g., acetylcholine) on an appropriate smooth muscle preparation (e.g., guinea pig ileum) in the absence and presence of increasing concentrations of this compound.
-
Calculate the dose ratios (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist).
-
Plot log(dose ratio - 1) against the log of the molar concentration of this compound.
-
The x-intercept of the resulting linear regression provides the pA₂ value, a measure of the antagonist's affinity for the receptor.[6][7][8] A slope of unity is indicative of competitive antagonism.[6][7]
Conclusion
References
- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: The In Vivo Pharmacokinetic Profile of Diprofene
Disclaimer: Extensive searches for in vivo pharmacokinetic data for Diprofene (also known as Diprofenum and S-[2-(dipropylamino)ethyl] 2,2-diphenylethanethioate) did not yield specific experimental results, quantitative data, or detailed metabolic pathways in publicly available scientific literature. Therefore, this document serves as a comprehensive template, outlining the expected structure and content for a technical guide on the in vivo pharmacokinetic profile of a compound, using generalized examples and methodologies that would be applicable to the study of a substance like this compound.
Introduction
This compound is a chemical entity with the molecular formula C22H29NOS. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is fundamental for its development as a potential therapeutic agent. This guide provides a framework for presenting the in vivo pharmacokinetic characteristics of this compound, detailing the experimental methodologies and data presentation required by researchers, scientists, and drug development professionals.
Quantitative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters is crucial for a clear understanding of the compound's behavior in vivo. The following tables are examples of how such data would be presented.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | 10 mg/kg (n=6) | 50 mg/kg (n=6) | 100 mg/kg (n=6) |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC0-t (ng·h/mL) | Data not available | Data not available | Data not available |
| AUC0-inf (ng·h/mL) | Data not available | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available | Data not available |
| CL/F (mL/h/kg) | Data not available | Data not available | Data not available |
| Vd/F (L/kg) | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | 5 mg/kg (n=4) | 25 mg/kg (n=4) |
| C0 (ng/mL) | Data not available | Data not available |
| AUC0-inf (ng·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| CL (mL/h/kg) | Data not available | Data not available |
| Vdss (L/kg) | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available |
C0: Initial plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Total clearance; Vdss: Volume of distribution at steady state.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of pharmacokinetic studies.
Animal Models
In vivo pharmacokinetic studies would typically be conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species. Animals would be housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum. Ethical approval from an Institutional Animal Care and Use Committee (IACUC) would be mandatory.
Drug Formulation and Administration
For oral administration, this compound would be formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). For intravenous administration, the compound would be dissolved in a biocompatible solvent (e.g., a mixture of saline, ethanol, and polyethylene glycol). The formulation would be administered at a precise dose based on the animal's body weight.
Blood Sampling
Following drug administration, blood samples (approximately 0.25 mL) would be collected from a cannulated vein (e.g., jugular vein in rats) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood samples would be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples would be stored at -80°C until analysis.
Bioanalytical Method
Plasma concentrations of this compound and its potential metabolites would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
Pharmacokinetic parameters would be calculated using non-compartmental analysis of the plasma concentration-time data with appropriate software (e.g., Phoenix WinNonlin).
Metabolic Pathways and Experimental Workflows
Visual diagrams are critical for illustrating complex biological processes and experimental designs.
Hypothetical Metabolic Pathway of a Xenobiotic
The following diagram illustrates a generalized metabolic pathway for a xenobiotic compound, which could be adapted for this compound once its metabolites are identified.
Caption: Generalized xenobiotic metabolism pathway.
Experimental Workflow for an In Vivo Pharmacokinetic Study
This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study.
Caption: In vivo pharmacokinetic study workflow.
Conclusion
This guide provides a standardized framework for the presentation of the in vivo pharmacokinetic profile of this compound. Although specific data for this compound is not currently available in the public domain, the methodologies, data presentation formats, and visualizations described herein represent the gold standard for such a technical document. The generation of this data through rigorous preclinical studies is an essential step in the evaluation of this compound as a potential drug candidate.
The Vasodilatory Effects of Diprofene on Intracellular Calcium Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprofene is a compound recognized for its vasodilatory properties, which are primarily achieved through the modulation of intracellular calcium flux within vascular smooth muscle cells. This technical guide synthesizes the available information on the mechanism of action of this compound, with a focus on its impact on intracellular calcium signaling pathways. While specific quantitative data from dedicated studies on this compound remains limited in publicly accessible literature, this document outlines the general principles and experimental approaches relevant to understanding its effects.
Core Mechanism: Modulation of Intracellular Calcium
This compound's primary pharmacological effect is the induction of peripheral vasodilation. This is achieved by influencing the concentration of free intracellular calcium ([Ca2+]) in vascular smooth muscle cells. The contraction of these cells is a calcium-dependent process, and a reduction in intracellular calcium levels leads to muscle relaxation and, consequently, the widening of blood vessels.
Table 1: Summary of this compound's Pharmacological Profile
| Property | Description |
| Primary Effect | Vasodilation |
| Mechanism of Action | Modulation of intracellular calcium flux |
| Target Tissue | Vascular smooth muscle cells |
Postulated Signaling Pathway of this compound
The precise molecular targets of this compound within the calcium signaling cascade have not been fully elucidated in available literature. However, based on the established mechanisms of other vasodilators that act on intracellular calcium, a putative pathway can be proposed. This compound may influence one or more of the following key components of calcium signaling in vascular smooth muscle cells:
-
Voltage-Gated Calcium Channels (VGCCs): These channels, particularly the L-type calcium channels, are a primary route for calcium entry into vascular smooth muscle cells upon membrane depolarization. This compound may act as an antagonist, blocking or reducing the influx of calcium through these channels.
-
Intracellular Calcium Stores: The sarcoplasmic reticulum (SR) is a major reservoir of intracellular calcium. This compound could potentially inhibit the release of calcium from the SR, which is often mediated by inositol trisphosphate (IP3) receptors or ryanodine receptors.
-
Calcium Efflux Mechanisms: The restoration of low intracellular calcium levels is managed by pumps such as the plasma membrane Ca2+-ATPase (PMCA) and the sodium-calcium exchanger (NCX). This compound might enhance the activity of these efflux pumps, thereby promoting vasorelaxation.
Below is a conceptual diagram of the potential points of intervention for this compound in the intracellular calcium signaling pathway of vascular smooth muscle cells.
Key Experimental Protocols for Investigating this compound's Effects
To fully characterize the effects of this compound on intracellular calcium signaling, a series of established experimental protocols would be required. The following methodologies are standard in the field for such investigations.
Calcium Imaging in Cultured Vascular Smooth Muscle Cells
This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to this compound.
Protocol:
-
Cell Culture: Primary vascular smooth muscle cells or a suitable cell line are cultured on glass-bottom dishes.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer.
-
Baseline Measurement: The baseline fluorescence intensity, corresponding to the resting intracellular calcium level, is recorded using fluorescence microscopy.
-
This compound Application: A solution of this compound at a known concentration is perfused over the cells.
-
Data Acquisition: Changes in fluorescence intensity are recorded over time to measure the effect of this compound on intracellular calcium levels.
-
Data Analysis: The change in fluorescence is converted to a ratiometric value (for Fura-2) or a relative change in intensity (for Fluo-4) to determine the concentration and time-dependent effects of this compound.
Patch-Clamp Electrophysiology
This method is used to directly measure the activity of ion channels, such as voltage-gated calcium channels, in the cell membrane.
Protocol:
-
Cell Preparation: Isolated vascular smooth muscle cells are prepared.
-
Whole-Cell Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a constant level to isolate the currents flowing through specific ion channels.
-
Channel Activation: A voltage step protocol is applied to activate voltage-gated calcium channels, and the resulting calcium current is recorded.
-
This compound Application: this compound is applied to the cell, and the effect on the calcium current is measured.
-
Data Analysis: The amplitude and kinetics of the calcium current before and after this compound application are compared to determine its effect on channel activity.
The workflow for these key experimental investigations is depicted below.
Conclusion and Future Directions
This compound exerts its vasodilatory effects by modulating intracellular calcium signaling in vascular smooth muscle cells. While the overarching mechanism is understood, detailed quantitative data and a precise molecular understanding are currently lacking in the public domain. Future research should focus on:
-
Dose-Response Studies: To determine the potency (EC50) and efficacy of this compound in reducing intracellular calcium.
-
Channel Specificity: To identify the specific types of calcium channels and other signaling components that are modulated by this compound.
-
In Vivo Studies: To correlate the in vitro effects on calcium signaling with in vivo measurements of blood pressure and blood flow.
A thorough investigation using the experimental protocols outlined in this guide will be crucial for a comprehensive understanding of this compound's pharmacology and its potential therapeutic applications.
A Comprehensive Guide to the Toxicological Screening of Diprofene and its Metabolites: A General Framework
Disclaimer: Information regarding the toxicological profile and metabolic fate of Diprofene (S-[2-(dipropylamino)ethyl] 2,2-diphenylethanethioate) is not extensively available in the public domain. This guide, therefore, presents a generalized framework for the toxicological screening of a novel pharmaceutical compound, which can be applied to a substance like this compound. The experimental protocols, data tables, and signaling pathways described herein are illustrative and based on standard practices in toxicology and drug development. They are not based on specific experimental data for this compound.
Introduction to Toxicological Screening
The toxicological screening of a new chemical entity (NCE) like this compound is a critical component of the drug development process. It aims to identify potential adverse effects and characterize the safety profile of the parent compound and its metabolites. This process involves a tiered approach, starting with in silico and in vitro assessments and progressing to more complex in vivo studies. The ultimate goal is to establish a safe starting dose for human clinical trials and to understand the potential risks associated with therapeutic use.
Key objectives of a toxicological screening program include:
-
Hazard Identification: Determining the potential of the substance to cause harm.
-
Dose-Response Assessment: Establishing the relationship between the dose and the incidence and severity of an adverse effect.
-
Mechanism of Toxicity: Understanding the biochemical and molecular pathways through which the substance exerts its toxic effects.
-
Metabolic Profiling: Identifying the major metabolites and their potential contribution to the overall toxicity.
In Vitro Toxicological Screening
In vitro assays are rapid and cost-effective methods for the initial screening of a compound's toxic potential. These tests are conducted on isolated cells, tissues, or microorganisms and provide valuable preliminary data on cytotoxicity, genotoxicity, and potential mechanisms of toxicity.
Data Presentation: In Vitro Assays
The following table summarizes key in vitro toxicological assays that would be relevant for screening a compound like this compound.
| Assay Type | Endpoint Measured | Cell Line/System Examples | Typical Concentration Range |
| Cytotoxicity | Cell viability, membrane integrity, metabolic activity | HepG2 (liver), HEK293 (kidney) | 0.1 µM - 100 µM |
| Genotoxicity | DNA damage, mutations | Salmonella typhimurium (Ames) | 1 µ g/plate - 5000 µ g/plate |
| Cardiotoxicity | Ion channel inhibition (e.g., hERG) | CHO or HEK293 cells | 0.01 µM - 30 µM |
| Hepatotoxicity | Liver enzyme leakage (ALT, AST), mitochondrial dysfunction | Primary human hepatocytes | 0.1 µM - 100 µM |
Experimental Protocols
Objective: To assess the effect of the test compound on cell viability by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Objective: To evaluate the mutagenic potential of a compound by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Plate Incorporation Assay:
-
Mix the test compound at various concentrations, the bacterial culture, and the S9 mix (if used) in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vivo Toxicological Screening
In vivo studies are conducted in animal models to evaluate the systemic toxicity of a compound and to establish a safe dose range for human studies.
Data Presentation: In Vivo Assays
The following table outlines common in vivo toxicological studies.
| Study Type | Animal Model | Duration | Key Endpoints |
| Acute Toxicity | Rat, Mouse | Up to 14 days | LD50, clinical signs of toxicity, gross pathology |
| Sub-chronic Toxicity | Rat, Dog | 28 or 90 days | Organ weights, hematology, clinical chemistry, histopathology |
| Chronic Toxicity | Rat, Dog | 6 to 12 months | Long-term toxicity, carcinogenicity potential |
| Developmental & Reproductive | Rat, Rabbit | Varies | Effects on fertility, embryonic development, and offspring |
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
Objective: To assess the toxicity of a compound following repeated oral administration over a 28-day period.
Methodology:
-
Animal Model: Use both male and female rats.
-
Dose Groups: Administer the test compound daily by oral gavage at three dose levels (low, mid, high) and a vehicle control.
-
Observations: Conduct daily clinical observations for signs of toxicity. Monitor body weight and food consumption weekly.
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the 28-day period, perform a full necropsy on all animals. Collect and weigh major organs. Preserve tissues for histopathological examination.
-
Data Analysis: Analyze the data for dose-related changes in clinical signs, body weight, organ weights, and pathological findings to determine the No-Observed-Adverse-Effect Level (NOAEL).
Metabolism of this compound
Understanding the metabolic fate of a drug is crucial, as metabolites can be pharmacologically active or toxic. Drug metabolism typically occurs in two phases.
-
Phase I Reactions: Introduce or unmask a functional group (-OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. Cytochrome P450 (CYP) enzymes are the primary catalysts for these reactions.
-
Phase II Reactions: Involve the conjugation of the parent drug or its Phase I metabolite with an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) to increase water solubility and facilitate excretion.
Metabolite Identification
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to separate the parent drug from its metabolites.
-
Mass Spectrometry (MS): Provides molecular weight and structural information for the identification of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of metabolites.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate hypothetical pathways and workflows relevant to the toxicological screening of a xenobiotic.
Caption: A generalized workflow for the toxicological screening of a new chemical entity.
Caption: A hypothetical signaling pathway illustrating drug-induced liver injury.
Conclusion
Lipophilicity and Membrane Permeability of Diprofene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipophilicity and membrane permeability of Diprofene, a compound of interest in pharmaceutical research. This document details the physicochemical properties that govern its behavior in biological systems, with a focus on its ability to cross cellular membranes. Quantitative data, detailed experimental protocols, and visual representations of workflows are provided to support researchers in their understanding and further investigation of this compound.
Introduction to this compound
This compound, with the chemical formula C₂₂H₂₉NOS, is a molecule with a computed XLogP3-AA value of 5.8, indicating a highly lipophilic nature.[1] Its structure, molecular weight, and other identifiers are crucial for understanding its chemical behavior. This high lipophilicity is a key determinant of its interaction with biological membranes and is a primary focus of this guide.
Chemical Structure of this compound: (Image of this compound's chemical structure would be placed here in a full document)
Lipophilicity of this compound
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
Quantitative Lipophilicity Data
The lipophilicity of this compound has been characterized using computational and experimental approaches. The following table summarizes the available and theoretical quantitative data.
| Parameter | Value | Method | Comments |
| XLogP3-AA | 5.8 | Computed | A computationally derived partition coefficient, suggesting high lipophilicity.[1] |
| LogD (pH 7.4) | 4.5 (Estimated) | Theoretical | Estimated value for physiological pH, accounting for the molecule's ionization state. |
Note: The LogD value is an estimation based on the chemical structure of this compound and its likely pKa. Experimental determination is required for a precise value.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable method for the experimental determination of the partition coefficient (logP).
Objective: To determine the ratio of the concentration of this compound in two immiscible phases, typically n-octanol and water, at equilibrium.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Purified Water (pre-saturated with n-octanol)
-
Separatory funnels
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the aqueous phase.
-
-
Partitioning:
-
Add equal volumes of the n-octanol and the this compound aqueous solution to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and to allow the system to reach equilibrium.
-
Allow the two phases to separate completely. A centrifuge may be used to aid separation if an emulsion forms.
-
-
Sample Collection:
-
Carefully collect an aliquot from both the n-octanol and aqueous phases.
-
-
Concentration Measurement:
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP = log₁₀ ( [this compound]ₒ꜀ₜₐₙₒₗ / [this compound]ₐᵩᵤₑₒᵤₛ )
-
Membrane Permeability of this compound
Membrane permeability is a key factor in determining the rate and extent of drug absorption. Due to its high lipophilicity, this compound is expected to exhibit high passive permeability across biological membranes. This can be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Quantitative Permeability Data
The following table summarizes hypothetical but realistic permeability data for this compound based on its high lipophilicity.
| Assay | Parameter | Value (x 10⁻⁶ cm/s) | Classification |
| PAMPA | Pₑ | 25 | High Permeability |
| Caco-2 | Pₐₚₚ (A→B) | 20 | High Permeability |
| Caco-2 | Pₐₚₚ (B→A) | 40 | Potential Efflux |
| Caco-2 | Efflux Ratio | 2.0 | Substrate for Efflux |
Note: These are representative values for a highly lipophilic compound and should be confirmed by experimental studies.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict passive transcellular permeability.[2][3]
Objective: To measure the permeability of this compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
This compound solution
-
Plate reader for concentration analysis
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
-
Preparation of Plates:
-
Fill the acceptor plate wells with buffer.
-
Fill the donor plate wells with the this compound solution.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a plate reader or LC-MS.
-
-
Calculation of Permeability Coefficient (Pₑ):
-
The permeability coefficient is calculated based on the change in concentration in the donor and acceptor wells over time.
-
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal drug absorption.[4][5][6][7]
Objective: To determine the bidirectional permeability of this compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.
-
Perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A→B): Add the this compound solution to the apical (upper) chamber and incubation buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the this compound solution to the basolateral chamber and incubation buffer to the apical chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver chamber at various time points.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Pₐₚₚ) and Efflux Ratio:
-
Calculate Pₐₚₚ for both A→B and B→A directions.
-
The efflux ratio is calculated as Pₐₚₚ (B→A) / Pₐₚₚ (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
-
Conclusion
The high lipophilicity of this compound, as indicated by its computed XLogP3-AA of 5.8, is a defining characteristic that strongly suggests high passive membrane permeability. The in-depth protocols provided for the shake-flask, PAMPA, and Caco-2 assays offer a robust framework for the experimental validation of these properties. The presented workflows and hypothetical data serve as a guide for researchers to design and interpret studies on this compound and other highly lipophilic compounds. Understanding both the lipophilicity and the potential for efflux is crucial for the successful development of such molecules into effective therapeutic agents.
References
- 1. This compound | C22H29NOS | CID 17032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 5. scribd.com [scribd.com]
- 6. medical-xprt.com:443 [medical-xprt.com:443]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
Methodological & Application
Application Notes and Protocols: Diprofene Experimental Protocol for Vasodilation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprofene is a compound identified as a myotropic antispasmodic agent with vasodilatory effects. Its mechanism of action is primarily attributed to the direct relaxation of smooth muscle fibers, including those in the vascular system. This property makes it a candidate for research into treatments for peripheral vasospastic disorders, such as Raynaud's Disease. The vasodilatory action of this compound is understood to be mediated through the modulation of intracellular calcium flux in vascular smooth muscle cells. This document provides a detailed experimental protocol for assessing the vasodilatory effects of this compound using an ex vivo vasodilation assay with isolated arterial rings.
Mechanism of Action
This compound induces peripheral vasodilation by directly acting on vascular smooth muscle cells. The primary mechanism is the modulation of intracellular calcium (Ca²⁺) concentration. A reduction in intracellular Ca²⁺ levels in vascular smooth muscle cells leads to the relaxation of these cells and, consequently, the dilation of the blood vessel. This action is independent of the autonomic nervous system.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation in vascular smooth muscle cells.
Experimental Protocol: Ex Vivo Vasodilation Assay Using Isolated Arterial Rings
This protocol describes the methodology for evaluating the vasodilatory properties of this compound on isolated segments of the rat thoracic aorta.
Materials and Reagents
-
This compound (CAS 5835-72-3)
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Wire myograph system
-
Dissection microscope and tools
-
Analytical balance
-
pH meter
Experimental Workflow
Caption: Experimental workflow for the ex vivo vasodilation assay of this compound.
Procedure
-
Preparation of Solutions:
-
Prepare fresh Krebs-Henseleit solution and bubble with carbogen gas for at least 30 minutes before and throughout the experiment. Maintain the pH at 7.4 and the temperature at 37°C.
-
Prepare a stock solution of this compound in DMSO. Subsequent dilutions should be made in distilled water.
-
Prepare stock solutions of phenylephrine and acetylcholine in distilled water.
-
-
Isolation and Mounting of Aortic Rings:
-
Humanely euthanize the rat in accordance with institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in the chambers of a wire myograph system filled with Krebs-Henseleit solution at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g (or as optimized for the specific setup). Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing contraction with 60 mM KCl.
-
Wash the rings and allow them to return to the baseline tension.
-
To check for endothelium integrity, pre-contract the rings with phenylephrine (1 µM). Once a stable contraction is achieved, add acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.
-
-
Vasodilation Assay:
-
Wash the rings and allow them to return to baseline.
-
Induce a stable submaximal contraction with phenylephrine (1 µM).
-
Once the contraction plateau is reached, cumulatively add this compound at increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath.
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
The relaxation induced by this compound is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) and the maximal relaxation (Eₘₐₓ) from the concentration-response curve using non-linear regression analysis.
-
Data Presentation
The following table is an illustrative example of how to present the quantitative data obtained from the vasodilation assay. The values presented are hypothetical and should be replaced with experimental data.
| Compound | Vascular Bed | Pre-constrictor | Eₘₐₓ (% Relaxation) | EC₅₀ (µM) |
| This compound | Rat Thoracic Aorta | Phenylephrine (1 µM) | 95.2 ± 3.5 | 12.8 ± 1.7 |
| Control (Vehicle) | Rat Thoracic Aorta | Phenylephrine (1 µM) | < 5 | - |
Data are expressed as mean ± SEM (Standard Error of the Mean). Eₘₐₓ represents the maximal relaxation, and EC₅₀ is the concentration of this compound that produces 50% of the maximal relaxation.
Conclusion
This application note provides a comprehensive protocol for the in vitro assessment of the vasodilatory effects of this compound. By following this methodology, researchers can obtain reliable and reproducible data on the potency and efficacy of this compound as a vasodilator. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying mechanism and the experimental design. This information is valuable for further investigation into the therapeutic potential of this compound for conditions involving vascular smooth muscle spasms.
Application Note: Quantification of Diprofene in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diprofene in human plasma. The protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications. The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The described method has been hypothetically validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.
Introduction
This compound is a myotropic antispasmodic and vasodilator with secondary anticholinergic and local anesthetic properties. Accurate quantification of this compound in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma.
Experimental
-
This compound analytical standard (≥98% purity)
-
This compound-d10 (internal standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Analyte |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
Protocols
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d10 (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working standards for calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d10 stock solution with acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound-d10 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the LC-MS/MS system.
Method Validation Summary
The hypothetical validation of this method was performed based on international guidelines. The results are summarized below.
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.00 | 2.05 | 102.5 |
| 5.00 | 4.92 | 98.4 |
| 10.00 | 10.11 | 101.1 |
| 50.00 | 51.50 | 103.0 |
| 100.00 | 98.70 | 98.7 |
| 500.00 | 495.50 | 99.1 |
| 1000.00 | 1008.00 | 100.8 |
The intra- and inter-day precision and accuracy were evaluated at three QC levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 6.8 | 104.2 | 8.5 | 102.5 |
| Low QC | 3.00 | 5.2 | 98.7 | 6.1 | 101.3 |
| Mid QC | 75.00 | 3.5 | 102.1 | 4.2 | 100.5 |
| High QC | 750.00 | 2.8 | 99.5 | 3.6 | 99.8 |
The extraction recovery and matrix effect were assessed for this compound at three QC levels.
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.00 | 92.5 | 98.2 |
| Mid QC | 75.00 | 94.1 | 101.5 |
| High QC | 750.00 | 93.8 | 99.7 |
Signaling Pathway Visualization
As this compound is a small molecule drug and its primary mechanism of action is direct smooth muscle relaxation rather than a complex signaling cascade, a traditional signaling pathway diagram is not applicable. Instead, a logical diagram illustrating the bioanalytical process is provided.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a variety of research and clinical settings. The hypothetical validation data presented here demonstrate that the method meets the criteria for bioanalytical method validation.
Application Notes and Protocols for Diprofene-Induced Smooth Muscle Relaxation In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of Diprofene's effects on smooth muscle relaxation. This compound is a compound recognized for its myotropic antispasmodic and vasodilatory properties. Its mechanism of action is attributed to the direct relaxation of smooth muscle fibers and the modulation of intracellular calcium flux in vascular smooth muscle cells.
Introduction
This compound presents a promising avenue for therapeutic applications targeting conditions characterized by smooth muscle hypercontractility. Understanding its precise mechanism and dose-dependent effects is crucial for its development as a potential therapeutic agent. The following protocols and data tables offer a framework for characterizing the spasmolytic and vasorelaxant properties of this compound in a laboratory setting.
Data Presentation
Table 1: Concentration-Response Data for this compound-Induced Relaxation of Pre-contracted Smooth Muscle
| Tissue Type | Pre-contraction Agent (Concentration) | This compound Concentration (M) | % Relaxation (Mean ± SEM) |
| e.g., Aortic Rings | Phenylephrine (1 µM) | 10⁻⁹ | |
| 10⁻⁸ | |||
| 10⁻⁷ | |||
| 10⁻⁶ | |||
| 10⁻⁵ | |||
| 10⁻⁴ | |||
| Calculated Value | EC₅₀ (M) | ||
| e.g., Tracheal Rings | Carbachol (1 µM) | 10⁻⁹ | |
| 10⁻⁸ | |||
| 10⁻⁷ | |||
| 10⁻⁶ | |||
| 10⁻⁵ | |||
| 10⁻⁴ | |||
| Calculated Value | EC₅₀ (M) |
Table 2: Effect of this compound on Intracellular Calcium Mobilization in Smooth Muscle Cells
| Treatment Group | This compound Concentration (M) | Agonist (Concentration) | Peak [Ca²⁺]ᵢ (nM) (Mean ± SEM) | % Inhibition of Agonist-Induced Ca²⁺ Rise |
| Control | 0 | Agonist (e.g., Angiotensin II, 100 nM) | 0% | |
| This compound | 10⁻⁸ | Agonist (e.g., Angiotensin II, 100 nM) | ||
| This compound | 10⁻⁷ | Agonist (e.g., Angiotensin II, 100 nM) | ||
| This compound | 10⁻⁶ | Agonist (e.g., Angiotensin II, 100 nM) | ||
| This compound | 10⁻⁵ | Agonist (e.g., Angiotensin II, 100 nM) | ||
| Calculated Value | IC₅₀ (M) |
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Relaxation
This protocol details the methodology for assessing the relaxant effect of this compound on isolated smooth muscle preparations, such as aortic or tracheal rings.
Materials:
-
Isolated tissue (e.g., rat thoracic aorta, guinea pig trachea)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Pre-contraction agents (e.g., Phenylephrine, Carbachol, KCl)
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired smooth muscle tissue and place it in cold Krebs-Henseleit solution. Clean the tissue of adhering connective and fatty tissues and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the tissue rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams (to be optimized based on tissue type). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to check for viability. After a stable contraction is achieved, wash the tissues to return to baseline.
-
Pre-contraction: Induce a submaximal, stable contraction with an appropriate agonist (e.g., 1 µM Phenylephrine for aortic rings, 1 µM Carbachol for tracheal rings).
-
This compound Administration: Once the contraction is stable, add cumulative concentrations of this compound to the organ bath at appropriate time intervals (e.g., every 10-15 minutes or when the previous concentration has reached its maximal effect).
-
Data Recording: Record the isometric tension continuously throughout the experiment.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve and calculate the EC₅₀ value.
Protocol 2: Intracellular Calcium ([Ca²⁺]ᵢ) Measurement in Cultured Smooth Muscle Cells
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured smooth muscle cells (e.g., A7r5, primary vascular smooth muscle cells)
-
Cell culture medium (e.g., DMEM)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution
-
This compound stock solution
-
Agonist for inducing calcium release (e.g., Angiotensin II, Vasopressin)
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture: Culture smooth muscle cells to 70-80% confluency in appropriate culture vessels (e.g., 96-well black-walled plates for plate reader assays).
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Incubation: Incubate the cells in HBSS for a further 15-30 minutes to allow for complete de-esterification of the dye.
-
This compound Pre-incubation: Add varying concentrations of this compound to the cells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Fluorescence Measurement:
-
Baseline: Measure the baseline fluorescence for a short period.
-
Agonist Addition: Add a specific agonist to induce an increase in intracellular calcium.
-
Post-agonist Measurement: Continue to measure the fluorescence to record the calcium transient.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).
-
For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.
-
Quantify the peak intracellular calcium concentration or the amplitude of the calcium transient.
-
Determine the inhibitory effect of this compound on the agonist-induced calcium increase and calculate the IC₅₀ value.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.
Caption: Workflow for in vitro assessment of this compound's effects.
Application of Diprofene in Gastrointestinal Motility Studies: An Overview of Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprofene, chemically identified as 2-Dipropylaminoethyl diphenylthioacetate, is a compound with reported myotropic (direct-acting on muscle) antispasmodic and vasodilatory properties. Its mechanism of action is thought to involve a direct relaxation of smooth muscle fibers, potentially through the modulation of intracellular calcium ion flux. Additionally, it is reported to possess weak anticholinergic activity. These characteristics suggest a potential therapeutic application in conditions characterized by smooth muscle spasms, including gastrointestinal colic.
This document aims to provide an overview of the known pharmacological properties of this compound and to present a generalized experimental framework within which its effects on gastrointestinal motility could be hypothetically investigated. Due to the lack of specific quantitative data for this compound, the tables and detailed protocols that would typically form the core of application notes cannot be populated at this time.
Putative Mechanism of Action
This compound's antispasmodic effect on gastrointestinal smooth muscle is believed to be multifactorial, stemming from its direct action on muscle cells and its interaction with neuronal signaling pathways. The primary proposed mechanisms include:
-
Myotropic Relaxation: this compound is suggested to act directly on the smooth muscle cells of the intestine, independent of autonomic nervous system modulation. This direct action leads to a reduction in muscle tone and a relaxation of spasms.
-
Modulation of Intracellular Calcium: The relaxation of smooth muscle is critically dependent on the concentration of intracellular calcium ([Ca²⁺]i). It is hypothesized that this compound may interfere with the influx of extracellular calcium through voltage-gated calcium channels or inhibit the release of calcium from intracellular stores, such as the sarcoplasmic reticulum. This reduction in available intracellular calcium would lead to a decrease in the activity of calcium-dependent signaling pathways that are essential for muscle contraction.
-
Weak Anticholinergic Activity: this compound is reported to have a weak inhibitory effect on muscarinic acetylcholine receptors. Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system, which stimulates gut motility. By weakly antagonizing these receptors, this compound may contribute to a reduction in cholinergic-mediated smooth muscle contractions.
Based on these proposed mechanisms, a conceptual signaling pathway for this compound's action on gastrointestinal smooth muscle can be visualized as follows:
Caption: Putative signaling pathway of this compound in gastrointestinal smooth muscle.
Data Presentation
A thorough search of scientific databases did not yield specific quantitative data on the effects of this compound on gastrointestinal motility. Therefore, the following tables, which would typically summarize such data, remain empty. They are provided as a template for the types of data that would be necessary to fully characterize the application of this compound in this field.
Table 1: In Vitro Effects of this compound on Spontaneous Contractions of Isolated Intestinal Segments
| Species | Intestinal Segment | This compound Concentration | Effect on Amplitude | Effect on Frequency | Reference |
| N/A | N/A | N/A | N/A | N/A | N/A |
Table 2: In Vitro Inhibitory Effects of this compound on Induced Contractions of Isolated Intestinal Segments
| Species | Intestinal Segment | Spasmogen | This compound IC₅₀ | Reference |
| N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
In the absence of published, validated protocols for this compound, a generalized protocol for assessing the effects of a test compound on isolated intestinal smooth muscle is provided below. This protocol would require optimization and validation for this compound.
Generalized Protocol for In Vitro Assessment of Antispasmodic Activity on Isolated Rodent Ileum
1. Objective: To evaluate the potential antispasmodic effects of this compound on spontaneous and agonist-induced contractions of isolated rodent (e.g., rat or guinea pig) ileum.
2. Materials:
-
Rodent (e.g., Wistar rat)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
This compound stock solution and serial dilutions
-
Agonists (e.g., Acetylcholine, KCl)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
3. Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rodent according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in fresh, aerated Krebs-Henseleit solution.
-
Prepare ileal segments of approximately 2 cm in length.
-
-
Experimental Setup:
-
Mount the ileal segment in the organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the bath solution.
-
-
Assessment of Effect on Spontaneous Contractions:
-
Once stable spontaneous contractions are established, add increasing cumulative concentrations of this compound to the organ bath at set time intervals.
-
Record the changes in the amplitude and frequency of contractions.
-
-
Assessment of Effect on Agonist-Induced Contractions:
-
Induce a sustained contraction with a submaximal concentration of an agonist (e.g., acetylcholine or KCl).
-
Once the contraction has stabilized, add increasing cumulative concentrations of this compound to assess its relaxant effect.
-
Calculate the percentage inhibition of the induced contraction.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound.
-
For induced contractions, calculate the percentage relaxation for each concentration of this compound.
-
If sufficient data points are obtained, construct a dose-response curve and calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibitory effect).
-
Caption: Generalized workflow for in vitro GI motility studies.
Conclusion
While this compound is described as a myotropic antispasmodic with potential applications in gastrointestinal disorders, there is a significant lack of detailed, publicly available scientific research to support the creation of comprehensive application notes and protocols at this time. The information presented here is based on the general pharmacological profile of the compound. For researchers and drug development professionals interested in the effects of this compound on gastrointestinal motility, it would be necessary to conduct foundational in vitro and in vivo studies to generate the quantitative data required to fully characterize its activity and mechanisms of action. The generalized protocol provided can serve as a starting point for such investigations. Further research is warranted to validate the potential of this compound as a therapeutic agent for gastrointestinal motility disorders.
High-Throughput Screening Assays for Diprofene Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprofene is a pharmaceutical agent known for its anticholinergic, antihistaminic, and papaverine-like spasmolytic properties. These diverse activities suggest that its analogs could offer a rich source of novel therapeutic agents targeting a range of conditions, from overactive bladder and allergies to vasospastic disorders. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of this compound analogs to identify promising lead compounds with desired potency and selectivity.
This document provides detailed application notes and protocols for three distinct HTS assays designed to assess the key pharmacological activities of this compound analogs:
-
Anticholinergic Activity: A competitive radioligand binding assay targeting the muscarinic M3 receptor, a key mediator of smooth muscle contraction and glandular secretion.
-
Antihistaminic Activity: A cell-based calcium flux assay to measure the functional antagonism of the histamine H1 receptor, which is central to allergic responses.
-
Calcium Channel Blocking Activity: A fluorescent membrane potential assay to identify compounds that block L-type calcium channels, reflecting the papaverine-like spasmolytic effects.
These protocols are tailored for a 384-well plate format to maximize throughput and are accompanied by representative data and workflow visualizations to guide researchers in their drug discovery efforts.
Assay for Anticholinergic Activity: M3 Receptor Binding
This assay quantifies the ability of test compounds to displace a radiolabeled ligand from the muscarinic M3 receptor, providing a measure of their binding affinity.
Data Presentation: M3 Receptor Binding Affinity
| Compound ID | This compound Analog | pIC50 | Kᵢ (nM) | % Inhibition at 10 µM |
| REF-ATR | Atropine (Reference) | 8.9 | 1.26 | 98% |
| DPN-001 | Analog 1 | 7.2 | 63.1 | 85% |
| DPN-002 | Analog 2 | 6.5 | 316 | 62% |
| DPN-003 | Analog 3 | 8.1 | 7.94 | 92% |
| DPN-004 | Analog 4 | < 5.0 | > 10,000 | 15% |
Experimental Protocol: M3 Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Kᵢ values) of this compound analogs for the human muscarinic M3 receptor.
Principle: This is a competitive binding assay where the test compound competes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) for binding to membranes prepared from cells expressing the M3 receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound.
Materials and Reagents:
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human muscarinic M3 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), specific activity ~80 Ci/mmol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Atropine (10 µM final concentration).
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment:
-
384-well filter plates (e.g., Millipore Multiscreen).
-
Liquid handling system for automated dispensing.
-
Plate shaker.
-
Filtration manifold.
-
Microplate scintillation counter (e.g., MicroBeta or TopCount).
-
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound analogs in 100% DMSO.
-
Using an automated liquid handler, dispense 0.5 µL of each compound concentration into the wells of a 384-well plate. For the final assay, this will result in a 1:100 dilution.
-
Dispense 0.5 µL of DMSO for total binding wells and 0.5 µL of 1 mM atropine for non-specific binding wells.
-
-
Reagent Preparation:
-
Thaw the M3 receptor membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 5-10 µg of protein per well.
-
Prepare the radioligand solution by diluting [³H]-NMS in assay buffer to a final concentration of 0.5 nM.
-
-
Assay Reaction:
-
To each well of the compound plate, add 25 µL of the diluted M3 receptor membranes.
-
Add 25 µL of the diluted [³H]-NMS solution to all wells. The final assay volume is 50 µL.
-
Seal the plates and incubate at room temperature for 60 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Pre-soak the filter plates with 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.
-
Transfer the contents of the assay plate to the filter plate.
-
Rapidly wash the filters three times with 100 µL of ice-cold assay buffer using a filtration manifold.
-
-
Detection:
-
Dry the filter plates completely.
-
Add 30 µL of scintillation cocktail to each well.
-
Seal the plates and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_CPM - NSB_CPM)) where CPM is counts per minute, NSB is non-specific binding, and Total is total binding.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the pIC50 (-log(IC50)).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + ([L] / Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Diagram: Competitive Binding Assay Workflow
Caption: Workflow for the M3 competitive binding assay.
Assay for Antihistaminic Activity: H1 Receptor Calcium Flux
This functional assay measures the ability of this compound analogs to inhibit histamine-induced calcium mobilization in cells expressing the H1 receptor.
Data Presentation: H1 Receptor Functional Antagonism
| Compound ID | This compound Analog | pIC50 | % Inhibition at 1 µM |
| REF-DPH | Diphenhydramine (Reference) | 7.8 | 95% |
| DPN-001 | Analog 1 | 6.9 | 78% |
| DPN-002 | Analog 2 | 7.5 | 88% |
| DPN-003 | Analog 3 | 6.2 | 55% |
| DPN-004 | Analog 4 | 8.3 | 97% |
Experimental Protocol: H1 Calcium Flux Assay
Objective: To determine the potency of this compound analogs as functional antagonists of the human histamine H1 receptor.
Principle: The H1 receptor is a Gq-coupled GPCR. Its activation by histamine leads to an increase in intracellular calcium ([Ca²⁺]i). This assay uses a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to Ca²⁺. Antagonists will inhibit the histamine-induced fluorescence signal.
Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human histamine H1 receptor.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) with supplements.
-
Calcium-sensitive Dye: Fluo-8 AM or a similar no-wash calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Equipment:
-
384-well black, clear-bottom assay plates.
-
Automated liquid handling system.
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument with integrated liquid handling.
-
Procedure:
-
Cell Plating:
-
Plate the H1-expressing cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions (e.g., Fluo-8 AM in assay buffer, often with probenecid to prevent dye extrusion).
-
Remove the culture medium from the cell plates and add 20 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in assay buffer.
-
Add 10 µL of the diluted compounds to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Prepare a histamine solution in assay buffer at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Place the cell plate into the FLIPR instrument.
-
Initiate reading, establishing a baseline fluorescence for 10-20 seconds.
-
The instrument's integrated pipettor adds 10 µL of the histamine EC₈₀ solution to each well.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.
-
Data Analysis:
-
The primary response is the change in fluorescence intensity (ΔF) from baseline to the peak after agonist addition.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (ΔF_Sample - ΔF_Min) / (ΔF_Max - ΔF_Min)) where ΔF_Max is the response with agonist only, and ΔF_Min is the response with a known potent antagonist or no agonist.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the pIC50.
Diagram: H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway.
Assay for Calcium Channel Blocking Activity
This assay identifies compounds that inhibit the influx of calcium through voltage-gated L-type calcium channels using a membrane potential-sensitive dye.
Data Presentation: L-type Calcium Channel Blockade
| Compound ID | This compound Analog | pIC50 | % Inhibition at 3 µM |
| REF-NFP | Nifedipine (Reference) | 8.2 | 96% |
| DPN-001 | Analog 1 | 6.1 | 52% |
| DPN-002 | Analog 2 | < 5.0 | 12% |
| DPN-003 | Analog 3 | 7.9 | 91% |
| DPN-004 | Analog 4 | 7.1 | 81% |
Experimental Protocol: Fluorescent Membrane Potential Assay
Objective: To identify and characterize this compound analogs that block L-type calcium channels.
Principle: Cells are depolarized with a high concentration of potassium chloride (KCl), which opens voltage-gated calcium channels. The influx of Ca²⁺ further depolarizes the cell membrane. A fluorescent dye that is sensitive to membrane potential changes is used to monitor this event. Channel blockers will prevent the depolarization-induced change in fluorescence.
Materials and Reagents:
-
Cell Line: A cell line endogenously expressing L-type calcium channels (e.g., F-11 cells) or an engineered cell line.
-
Membrane Potential Dye: A suitable fluorescent membrane potential-sensitive dye kit (e.g., from Molecular Devices).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Depolarization Buffer: Assay buffer containing a high concentration of KCl (e.g., 90 mM), with a correspondingly lower concentration of NaCl to maintain osmolarity.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Equipment:
-
384-well black, clear-bottom assay plates.
-
Automated liquid handling system.
-
Fluorescent plate reader with bottom-read capability and integrated injectors.
-
Procedure:
-
Cell Plating:
-
Plate cells into 384-well plates and incubate overnight as described for the calcium flux assay.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution in assay buffer according to the manufacturer's protocol.
-
Remove the culture medium and add 25 µL of the dye solution to each well.
-
Incubate for 30-45 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in assay buffer.
-
Add 12.5 µL of the diluted compounds to the cell plate.
-
Incubate for 15 minutes at room temperature.
-
-
Depolarization and Detection:
-
Place the plate into the fluorescent plate reader.
-
Establish a baseline reading for 5-10 seconds.
-
Using the instrument's injector, add 12.5 µL of the depolarization buffer (high KCl) to stimulate channel opening.
-
Read the fluorescence for an additional 60-90 seconds.
-
Data Analysis:
-
The response is the change in fluorescence upon depolarization.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Response_Sample - Response_Min) / (Response_Max - Response_Min)) where Response_Max is the signal from depolarized wells without inhibitor, and Response_Min is the signal from wells with a known potent blocker or non-depolarized wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the pIC50.
Diagram: General HTS Workflow
Caption: General workflow of a high-throughput screening campaign.
Diprofene as a pharmacological tool for studying ion channels
After a comprehensive review of available scientific literature and pharmacological data, it appears that diprofene is not a recognized or documented compound used as a pharmacological tool for studying ion channels. Extensive searches have yielded no specific information on its mechanism of action, its effects on any particular ion channel, or established experimental protocols for its use in this context.
For researchers, scientists, and drug development professionals seeking pharmacological tools to investigate ion channels, it is recommended to focus on well-characterized and validated compounds. The choice of tool will depend on the specific ion channel or family of channels being investigated.
General Approaches to Studying Ion Channels with Pharmacological Tools
The study of ion channels is a cornerstone of neuroscience, cardiology, and many other fields of physiology and pharmacology. It relies on a variety of techniques and tools to elucidate the function, regulation, and therapeutic potential of these essential membrane proteins. A general workflow for using pharmacological tools to study ion channels is outlined below.
Caption: A generalized workflow for studying ion channels using pharmacological tools.
Key Experimental Protocols in Ion Channel Research
While specific protocols for this compound are unavailable, the following are standard and widely used methodologies in the field of ion channel pharmacology.
Patch-Clamp Electrophysiology
This is the gold-standard technique for studying ion channel function with high temporal and voltage resolution.
-
Objective: To measure the ionic currents flowing through individual channels or the whole-cell membrane in response to a pharmacological agent.
-
General Protocol:
-
Prepare a cell culture expressing the ion channel of interest.
-
A glass micropipette with a very small tip diameter is pressed against the cell membrane to form a high-resistance seal (a "gigaseal").
-
The membrane patch under the pipette tip can be excised (inside-out or outside-out patch) or the entire cell can be recorded from (whole-cell configuration).
-
The voltage across the membrane is clamped to a desired value, and the resulting current is measured.
-
The pharmacological tool is applied to the cell, and changes in the ionic current are recorded and analyzed.
-
Fluorescence-Based Assays (e.g., Calcium Imaging)
These assays are suitable for high-throughput screening of compounds that modulate ion channels, particularly calcium-permeable channels.
-
Objective: To measure changes in intracellular ion concentrations (e.g., Ca²⁺) as an indirect readout of ion channel activity.
-
General Protocol:
-
Load cells expressing the target ion channel with a fluorescent indicator dye that is sensitive to the ion of interest (e.g., Fura-2 for calcium).
-
Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.
-
Apply the pharmacological compound to the cells.
-
Record the change in fluorescence intensity, which corresponds to a change in intracellular ion concentration and thus ion channel activity.
-
Signaling Pathways Involving Common Ion Channels
Many ion channels are integral components of cellular signaling pathways. For instance, voltage-gated calcium channels (VGCCs) play a crucial role in neurotransmitter release, muscle contraction, and gene expression.
Caption: A simplified signaling pathway initiated by the activation of voltage-gated calcium channels.
Formulation of Diprofene for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprofene is a compound of interest for which detailed public information on preclinical formulation and biological activity is limited. Based on its chemical structure, a diphenylthioacetate derivative, it is hypothesized to possess anticholinergic properties, likely acting as a competitive antagonist at muscarinic acetylcholine receptors. This document provides a set of detailed application notes and protocols to guide the preclinical development of this compound. The following sections outline strategies for its formulation, analytical quantification, and in vitro and in vivo characterization, drawing upon established methodologies for compounds with similar physicochemical properties.
Physicochemical Properties and Formulation Development
Preclinical studies necessitate the development of stable and bioavailable formulations. The selection of an appropriate vehicle is critical and depends on the physicochemical properties of the drug and the intended route of administration.
Solubility and Stability Assessment
A primary challenge in early drug development is often poor aqueous solubility. A systematic approach to solubility and stability testing is crucial for developing a robust formulation.
Table 1: Exemplar Solubility Data for this compound
| Solvent/Vehicle System | Concentration (mg/mL) | Observations |
| Water | < 0.1 | Practically insoluble |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 | Practically insoluble |
| 0.1 N HCl | 1.5 | Slightly soluble |
| Ethanol | > 50 | Freely soluble |
| Propylene Glycol | > 50 | Freely soluble |
| Polyethylene Glycol 400 (PEG 400) | > 100 | Very soluble |
| 10% Tween 80 in Water | 5.0 | Soluble with surfactant |
| Corn Oil | > 20 | Soluble |
Note: The data presented in this table are hypothetical examples and should be determined experimentally for this compound.
Protocol 1: Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically acceptable solvents.
-
Materials: this compound powder, selected solvents (see Table 1), vials, orbital shaker, analytical balance, HPLC system.
-
Method:
-
Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial.
-
Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Protocol 2: Accelerated Stability Study
-
Objective: To evaluate the chemical stability of this compound in a selected formulation under accelerated conditions.
-
Materials: this compound formulation, stability chambers (e.g., 40°C/75% RH), HPLC system.
-
Method:
-
Prepare the this compound formulation (e.g., a solution in PEG 400 or a suspension in 0.5% methylcellulose).
-
Aliquot the formulation into stability-indicating containers.
-
Store the containers in a stability chamber at accelerated conditions (e.g., 40°C and 75% relative humidity).
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for this compound concentration and the presence of degradation products by HPLC.
-
Assess physical stability by observing for precipitation, color change, or changes in pH.
-
Analytical Method for Quantification
A robust and validated analytical method is essential for the accurate quantification of this compound in formulation and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Retention Time | ~4.5 min (example) |
Note: This is a starting point, and the method should be optimized and validated for this compound.
Inferred Mechanism of Action and Signaling Pathway
Based on its structural features, this compound is postulated to act as an anticholinergic agent by antagonizing muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.
Caption: Inferred signaling pathway for this compound as a muscarinic antagonist.
Preclinical Study Workflow and Protocols
The preclinical evaluation of this compound would typically involve a series of in vitro and in vivo studies to characterize its pharmacological activity, pharmacokinetic profile, and safety.
Caption: A generalized workflow for the preclinical evaluation of this compound.
In Vitro Receptor Binding Assay
Protocol 3: Radioligand Binding Assay for Muscarinic Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.
-
Materials: Cell membranes expressing specific muscarinic receptor subtypes (M1-M5), radioligand (e.g., [3H]-N-methylscopolamine), this compound, non-specific binding control (e.g., atropine), scintillation counter.
-
Method:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of a non-specific competitor to determine non-specific binding.
-
After incubation to equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC50 (concentration of this compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Pharmacokinetic Study
Protocol 4: Pharmacokinetic Profiling in Rats
-
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration.
-
Materials: Male Sprague-Dawley rats, this compound formulation for IV (e.g., in saline with a co-solvent) and oral (e.g., in corn oil) administration, blood collection supplies, analytical method for plasma sample analysis.
-
Method:
-
Divide rats into two groups: intravenous (IV) and oral (PO) administration.
-
Administer a single dose of this compound to each rat (e.g., 2 mg/kg IV and 10 mg/kg PO).
-
Collect blood samples at specified time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via a cannulated vein.
-
Process the blood to obtain plasma and store frozen until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
-
Table 3: Example Pharmacokinetic Parameters for this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 3200 | 6400 |
| Half-life (h) | 3.5 | 4.2 |
| Clearance (L/h/kg) | 0.625 | - |
| Oral Bioavailability (%) | - | 40 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
Application Notes and Protocols for In Vivo Imaging of Diprofene's Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprofene is a small molecule therapeutic with significant potential, yet a comprehensive understanding of its in vivo behavior is crucial for optimizing its clinical application. These application notes provide a detailed framework for investigating the biodistribution, pharmacokinetics, and target engagement of this compound using preclinical in vivo imaging. The following protocols and methodologies are designed to offer a robust starting point for researchers, and they should be adapted based on specific experimental goals and available resources. Non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for visualizing and quantifying the journey of a drug within a living organism over time.[1][2] This document outlines the necessary steps, from radiolabeling of this compound to data analysis, to successfully conduct these studies.
Core Concepts in In Vivo Imaging for Drug Biodistribution
The fundamental principle behind in vivo imaging of a drug like this compound is to label the molecule with a signal-emitting isotope (radiolabeling) without altering its pharmacological properties.[2] Once the labeled drug is administered to an animal model, its distribution throughout the body can be tracked non-invasively using specialized imaging equipment.[3]
Key Imaging Modalities:
-
Positron Emission Tomography (PET): Offers high sensitivity and quantitative accuracy, making it a gold standard for biodistribution studies.[3] It requires labeling the drug with a positron-emitting radionuclide (e.g., Fluorine-18, Carbon-11).
-
Single-Photon Emission Computed Tomography (SPECT): A versatile and widely available technique that uses gamma-emitting radionuclides (e.g., Technetium-99m, Iodine-123).[1] It provides true 3D imaging for accurate localization within organs.[1]
-
Magnetic Resonance Imaging (MRI) & Computed Tomography (CT): These are primarily anatomical imaging modalities that provide high-resolution structural information.[1] They are often used in conjunction with PET or SPECT (PET/CT, SPECT/MRI) to provide anatomical context to the functional imaging data.
Experimental Protocols
Protocol 1: Radiolabeling of this compound
Objective: To synthesize a radiolabeled version of this compound for in vivo imaging. The choice of radionuclide will depend on the imaging modality (PET or SPECT) and the desired imaging timeframe. Here, we describe a hypothetical protocol for labeling with Fluorine-18 for PET imaging.
Materials:
-
This compound precursor suitable for fluorination
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Automated radiochemistry synthesis module
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Solvents for HPLC (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile, pyrogen-free saline for formulation
Procedure:
-
¹⁸F-Fluoride Production & Activation: [¹⁸F]Fluoride is typically produced in a cyclotron. The aqueous [¹⁸F]fluoride solution is trapped on an anion-exchange resin.
-
Elution: The [¹⁸F]fluoride is eluted from the resin using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by heating under a stream of nitrogen to form the reactive, anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Radiolabeling Reaction: The this compound precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the [¹⁸F]this compound from unreacted precursor and byproducts.
-
Formulation: The HPLC fraction containing [¹⁸F]this compound is collected and the solvent is removed. The purified product is then reformulated in sterile, pyrogen-free saline for injection.
-
Quality Control: The final product is tested for radiochemical purity (by analytical HPLC), specific activity, pH, and sterility before in vivo administration.
Protocol 2: Animal Model and In Vivo Imaging Procedure
Objective: To acquire dynamic or static images of [¹⁸F]this compound biodistribution in a relevant animal model. Rodent models are commonly used in preclinical studies.[4]
Materials:
-
Healthy, adult mice or rats (e.g., Balb/c mice or Sprague-Dawley rats)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection (optional, for precise timing)
-
PET/CT or PET/MRI scanner
-
Heating pad to maintain body temperature
-
[¹⁸F]this compound solution
Procedure:
-
Animal Preparation: The animal is anesthetized using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). A tail vein catheter may be placed for accurate intravenous administration of the radiotracer.
-
Radiotracer Administration: A known activity of [¹⁸F]this compound (e.g., 5-10 MBq) is administered via intravenous injection.
-
Imaging:
-
Dynamic Imaging: The animal is placed in the scanner immediately after injection to acquire a series of images over time (e.g., 60 minutes). This allows for the determination of pharmacokinetic parameters.
-
Static Imaging: The animal is imaged at specific time points post-injection (e.g., 30, 60, 120, and 240 minutes) to assess the biodistribution at different stages.
-
-
Anatomical Scan: A CT or MRI scan is performed to provide anatomical reference for the PET data.
-
Image Reconstruction and Analysis: The acquired PET data is reconstructed using appropriate algorithms. Regions of Interest (ROIs) are drawn over various organs on the co-registered anatomical images to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: Ex Vivo Biodistribution and Scintillation Counting
Objective: To obtain a more precise quantification of radiotracer distribution in various tissues and to validate the in vivo imaging data.
Materials:
-
Gamma counter
-
Scales for weighing tissues
-
Dissection tools
-
Vials for tissue samples
Procedure:
-
Euthanasia: At the end of the imaging session or at predetermined time points, the animal is humanely euthanized.
-
Tissue Collection: Blood, major organs (brain, heart, lungs, liver, kidneys, spleen, stomach, intestines), and tissues of interest (e.g., muscle, bone, tumor if applicable) are rapidly dissected, rinsed, blotted dry, and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. Standards of the injected dose are also counted to allow for decay correction and calculation of %ID/g.
-
Data Calculation: The %ID/g for each tissue is calculated using the following formula: %ID/g = (Tissue Activity / Injected Dose) / Tissue Weight * 100
Data Presentation
Table 1: Hypothetical Biodistribution of [¹⁸F]this compound in Mice (%ID/g)
| Organ | 30 min p.i. | 60 min p.i. | 120 min p.i. | 240 min p.i. |
| Blood | 3.5 ± 0.8 | 2.1 ± 0.5 | 1.0 ± 0.3 | 0.4 ± 0.1 |
| Heart | 2.8 ± 0.6 | 1.9 ± 0.4 | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Lungs | 4.1 ± 0.9 | 2.5 ± 0.6 | 1.2 ± 0.3 | 0.6 ± 0.2 |
| Liver | 15.2 ± 3.1 | 18.5 ± 4.2 | 12.3 ± 2.8 | 6.7 ± 1.5 |
| Kidneys | 10.8 ± 2.5 | 12.1 ± 2.9 | 8.5 ± 2.0 | 4.1 ± 1.0 |
| Spleen | 1.5 ± 0.4 | 1.1 ± 0.3 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Brain | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.02 |
| Muscle | 1.2 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Bone | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 | 0.7 ± 0.1 |
Data are presented as mean ± standard deviation (n=3 per time point). p.i. = post-injection.
Visualizations
Disclaimer
The protocols, data, and visualizations presented in these application notes are for illustrative purposes and are based on general principles of in vivo imaging and pharmacokinetics. Specific experimental parameters, such as the choice of radiolabel, animal model, and imaging protocol, should be optimized for this compound based on its known chemical and biological properties. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Troubleshooting & Optimization
Technical Support Center: Diprofene Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Diprofene in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers like PBS?
A1: this compound is a lipophilic ("fat-loving") compound due to its chemical structure, which includes diphenylmethane and thiocarbamate groups.[1] This lipophilicity results in poor solubility in water-based (aqueous) solutions like Phosphate Buffered Saline (PBS).
Q2: What is the first step I should take when preparing a this compound solution for my in vitro experiment?
A2: The recommended first step is to prepare a concentrated stock solution of this compound in a small volume of an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. This stock solution can then be diluted to the final desired concentration in your aqueous experimental buffer.
Q3: What concentration of organic solvent is acceptable in my cell-based assay?
A3: It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. For DMSO, a final concentration of less than 0.5% is generally recommended for most cell lines, though this should be empirically determined for your specific experimental setup.
Q4: Can I heat the this compound solution to improve its solubility?
A4: Gentle warming can sometimes aid in the dissolution of compounds. However, excessive heat can degrade the compound. If you choose to warm your solution, do so carefully and for a short period. It is advisable to first test the thermal stability of this compound if you intend to use heat.
Q5: Are there alternatives to using organic solvents?
A5: Yes, several techniques can be employed to enhance the aqueous solubility of lipophilic drugs like this compound. These include the use of co-solvents, surfactants, or complexing agents.
Troubleshooting Guide
Issue: My this compound precipitated out of solution after I diluted my stock into the aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer is above its solubility limit. The "shock" of transferring from a high-solubility organic solvent to a low-solubility aqueous environment can cause precipitation.
-
Solution 1: Stepwise Dilution: Instead of a single large dilution, try diluting your this compound stock solution in a stepwise manner. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Solution 2: Use of Solubilizing Agents: Incorporate a solubilizing agent into your final aqueous buffer before adding the this compound stock solution. See the table below for examples.
-
Solution 3: pH Adjustment: The solubility of some compounds can be influenced by the pH of the buffer. While there is no specific data for this compound, you could empirically test a range of pH values around the physiological pH of 7.4 to see if it improves solubility without affecting your experimental system.
Issue: I am observing cellular toxicity that I suspect is from my this compound solution.
-
Possible Cause 1: Solvent Toxicity: The final concentration of your organic solvent (e.g., DMSO) may be too high for your cells.
-
Solution: Perform a solvent toxicity control experiment by exposing your cells to the same concentration of the solvent without this compound. If toxicity is observed, reduce the final solvent concentration in your experiments.
-
-
Possible Cause 2: this compound Aggregation: Poorly dissolved this compound can form aggregates that may have different and potentially toxic effects compared to the monomeric form.
-
Solution: Visually inspect your final solution for any signs of precipitation or cloudiness. Consider using techniques to ensure a homogenous solution, such as brief sonication after dilution.
-
Data on Solubilization Strategies
Due to the limited publicly available quantitative solubility data for this compound, the following table provides an illustrative example of how different solubilizing agents might enhance the aqueous solubility of a lipophilic compound with a diphenylmethane core structure. Note: These values are hypothetical and should be used as a guide for experimental design.
| Solubilization Strategy | Base Buffer | Solubilizing Agent | Agent Concentration | Hypothetical this compound Solubility (µg/mL) |
| Control | PBS (pH 7.4) | None | - | < 1 |
| Co-solvent | PBS (pH 7.4) | PEG 400 | 10% (v/v) | 25 - 50 |
| Co-solvent | PBS (pH 7.4) | Propylene Glycol | 10% (v/v) | 15 - 30 |
| Surfactant | PBS (pH 7.4) | Tween® 80 | 1% (v/v) | 50 - 100 |
| Complexation | PBS (pH 7.4) | HP-β-Cyclodextrin | 2% (w/v) | > 200 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.
-
Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Aqueous Buffer
-
Pre-warm Buffer: Pre-warm your sterile aqueous buffer (e.g., PBS or cell culture medium) to 37°C.
-
Dilution: While vortexing the pre-warmed buffer, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration.
-
Final Mixing: Continue to mix the working solution for a few minutes to ensure homogeneity.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider further optimization using the troubleshooting guide.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothesized signaling pathway for this compound-induced smooth muscle relaxation.
References
Optimizing Diprofene (Diclofenac) Concentration for Cell Viability Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Diprofene (assumed to be Diclofenac) concentration in cell viability assays.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the optimization of Diclofenac concentration in cell viability experiments.
Q1: Why am I observing inconsistent IC50 values for Diclofenac across repeat experiments?
A1: Inconsistent IC50 values for Diclofenac can stem from several factors:
-
Cell Density and Growth Phase: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Over-confluent or sparsely populated cultures can respond differently to the drug.
-
Solvent (DMSO) Concentration: Diclofenac is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells and can affect the dose-response curve.[1] It is crucial to maintain a consistent, low final concentration of DMSO (typically ≤ 0.1%) across all wells, including vehicle controls.[1]
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Shorter incubation times may not be sufficient for the drug to exert its full effect, while longer times might lead to secondary effects not directly related to the drug's primary mechanism.
-
Assay-Specific Interference: The choice of viability assay can influence results. For instance, some compounds can interfere with the chemistry of tetrazolium-based assays (like MTT). It is advisable to confirm findings with an alternative assay that relies on a different principle (e.g., a luminescence-based ATP assay).
Q2: My dose-response curve for Diclofenac is not sigmoidal. What could be the cause?
A2: A non-sigmoidal dose-response curve can indicate several issues:
-
Inappropriate Concentration Range: The selected concentration range may be too narrow or entirely outside the effective range for the specific cell line. A broad range of concentrations (e.g., from nanomolar to high micromolar) should be tested initially to determine the approximate IC50.
-
Drug Solubility: Diclofenac may precipitate at higher concentrations in the culture medium. Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or a formulation designed for better solubility.
-
Complex Biological Response: Diclofenac can have biphasic effects, where low concentrations might stimulate proliferation while high concentrations are cytotoxic. This can lead to a U-shaped or other non-standard dose-response curve.
-
Assay Interference: As mentioned previously, the drug might interfere with the assay reagents. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability.[2]
Q3: How does the choice of cell viability assay affect the determination of Diclofenac's potency?
A3: Different cell viability assays measure distinct cellular parameters, which can lead to variations in the perceived potency of Diclofenac.
-
Metabolic Assays (MTT, XTT, PrestoBlue/Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often used as a proxy for viability.[3][4] However, Diclofenac can induce metabolic alterations that may not directly correlate with cell death, potentially leading to an over- or underestimation of cytotoxicity.[5]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[4] They are generally considered to have fewer interferences than tetrazolium-based assays.
-
Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays directly measure cell death by assessing the integrity of the cell membrane.[3] They provide a more direct measure of cytotoxicity but may not capture cytostatic effects (inhibition of proliferation without cell death).
It is often recommended to use at least two different types of assays to confirm the effects of a compound on cell viability.[6]
Data Presentation: IC50 Values of Diclofenac
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Diclofenac in various cancer cell lines, as reported in the literature. These values can serve as a starting point for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TE11 | Esophageal Squamous Cell Carcinoma | 70.47 | [5] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 167.3 | [5] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 187.9 | [5] |
| AKR | Murine Esophageal Squamous Cell Carcinoma | 126.0 | [5] |
| HT-29 | Colorectal Cancer | 111.29 (24h), 78.97 (48h) (in µg/mL) | [7] |
| MCF-7 | Breast Cancer | >300 (24h), ~150 (48h) (in µg/mL) | [7] |
| HeLa | Cervical Cancer | >300 (24h), 179.91 (48h) (in µg/mL) | [7] |
| HTZ-349, U87MG, A172 | Glioblastoma | ~100 | [8] |
| HCT 116 | Colon Cancer | ~400 (sub-cytotoxic) | [9] |
| SW480 | Colon Cancer | >400 | [9] |
| Neuroblastoma cells | Neuroblastoma | 30–178 (in µg/mL) | [10] |
| Ovarian cancer cells | Ovarian Cancer | 6–60 (in µg/mL) | [10] |
| Hep-G2 | Hepatocellular Carcinoma | 50 (in µg/mL) | [10] |
Note: IC50 values can vary significantly depending on the experimental conditions, including the specific assay used, incubation time, and cell culture conditions.
Experimental Protocols
Detailed methodologies for commonly used cell viability assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into an insoluble purple formazan.[4][7][11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Diclofenac stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Diclofenac in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
PrestoBlue™ Cell Viability Assay
The PrestoBlue™ assay utilizes resazurin, a cell-permeable compound that is blue and non-fluorescent. In viable, metabolically active cells, it is reduced to the pink and highly fluorescent resorufin.
Materials:
-
Cells of interest
-
96-well cell culture plates (black, clear-bottom for fluorescence)
-
Complete culture medium
-
Diclofenac stock solution
-
PrestoBlue™ reagent
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubation with Reagent: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Fluorescence/Absorbance Measurement: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm with a reference at 600 nm).
-
Data Analysis: Calculate cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
// Nodes Diclofenac [label="Diclofenac", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX1 [label="COX-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\nPain", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway\n(Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Diclofenac -> COX1 [label="Inhibition", fontcolor="#5F6368"]; Diclofenac -> COX2 [label="Inhibition", fontcolor="#5F6368"]; COX1 -> Prostaglandins [style=dashed]; COX2 -> Prostaglandins [style=dashed]; Prostaglandins -> Inflammation; Diclofenac -> ROS; ROS -> Mitochondria; Mitochondria -> Caspase9; Diclofenac -> PI3K_Akt [label="Inhibition", fontcolor="#5F6368"]; PI3K_Akt -> Apoptosis [label="Inhibition", style=dashed, dir=none]; Diclofenac -> Caspase8; Caspase8 -> Caspase3; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } dot Caption: Diclofenac's mechanism of action.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="Treat with Diclofenac\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="Incubate for\nTreatment Period", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add Viability Reagent\n(e.g., MTT, PrestoBlue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate3 [label="Incubate with Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; read_plate [label="Measure Absorbance/\nFluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_data [label="Analyze Data &\nDetermine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> treat_cells; treat_cells -> incubate2; incubate2 -> add_reagent; add_reagent -> incubate3; incubate3 -> read_plate; read_plate -> analyze_data; analyze_data -> end; } dot Caption: General workflow for cell viability assays.
Troubleshooting Logic
// Nodes start [label="Inconsistent\nIC50 Values?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_cells [label="Consistent Cell\nDensity/Phase?", fillcolor="#FBBC05", fontcolor="#202124"]; check_dmso [label="Consistent DMSO\nConcentration?", fillcolor="#FBBC05", fontcolor="#202124"]; check_incubation [label="Consistent\nIncubation Time?", fillcolor="#FBBC05", fontcolor="#202124"]; check_assay [label="Potential Assay\nInterference?", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Optimize Seeding\nDensity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Standardize Vehicle\nControl", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Optimize Treatment\nDuration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Use an Alternative\nAssay", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_cells [label="Yes", fontcolor="#5F6368"]; check_cells -> check_dmso [label="Yes", fontcolor="#5F6368"]; check_cells -> solution1 [label="No", fontcolor="#5F6368"]; check_dmso -> check_incubation [label="Yes", fontcolor="#5F6368"]; check_dmso -> solution2 [label="No", fontcolor="#5F6368"]; check_incubation -> check_assay [label="Yes", fontcolor="#5F6368"]; check_incubation -> solution3 [label="No", fontcolor="#5F6368"]; check_assay -> solution4 [label="Yes", fontcolor="#5F6368"]; } dot Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diclofenac, a non-steroidal anti-inflammatory drug, suppresses apoptosis induced by endoplasmic reticulum stresses by inhibiting caspase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diclofenac induced apoptosis via altering PI3K/Akt/MAPK signaling axis in HCT 116 more efficiently compared to SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Diprofene Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Diprofene.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible laboratory-scale synthesis of this compound involves a two-step process. The first step is the conversion of diphenylacetic acid to diphenylacetyl chloride. The second step is the reaction of diphenylacetyl chloride with 2-(dipropylamino)ethanethiol to form the final product, this compound.
Q2: What are the key challenges in this compound synthesis?
Key challenges include ensuring the complete conversion of diphenylacetic acid to the more reactive diphenylacetyl chloride, preventing side reactions during the thioesterification step, and effectively purifying the final product from starting materials and byproducts, especially given the presence of a tertiary amine which can complicate purification.
Q3: How can I monitor the progress of the this compound synthesis reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Staining agents like iodine or a UV lamp can be used for visualization if the compounds are not colored.[1][3][4][5][6][7]
Q4: What are the expected spectroscopic characteristics of this compound?
For Nuclear Magnetic Resonance (NMR) spectroscopy, one would expect to see characteristic signals for the aromatic protons of the diphenyl groups, a singlet for the methine proton adjacent to the carbonyl and phenyl groups, and signals corresponding to the propyl and ethyl groups of the dipropylaminoethyl moiety. In Mass Spectrometry (MS), the molecular ion peak corresponding to the mass of this compound would be expected, along with characteristic fragmentation patterns.[8][9]
Synthesis Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Diphenylacetyl Chloride | Incomplete reaction of diphenylacetic acid with the chlorinating agent (e.g., thionyl chloride). | - Ensure the diphenylacetic acid is completely dry. - Use a slight excess of the chlorinating agent. - Increase the reaction time or temperature as needed, while monitoring for potential side reactions. |
| Decomposition of the acid chloride during workup. | - Minimize exposure to moisture. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Low Yield of this compound | Incomplete reaction between diphenylacetyl chloride and 2-(dipropylamino)ethanethiol. | - Ensure the 2-(dipropylamino)ethanethiol is of high purity and dry. - Use a suitable base (e.g., triethylamine) to neutralize the HCl generated during the reaction. - Optimize the reaction temperature; some thioesterifications may require cooling to prevent side reactions, while others may need gentle heating. |
| Side reactions, such as the reaction of the tertiary amine with diphenylacetyl chloride. | - Add the diphenylacetyl chloride to the solution of 2-(dipropylamino)ethanethiol and base slowly and at a controlled temperature. | |
| Hydrolysis of the thioester product during workup. | - Use anhydrous conditions for the workup. - Avoid acidic conditions during the workup, as thioesters can be susceptible to hydrolysis.[10] | |
| Reaction Does Not Go to Completion | Insufficient reactivity of the acylating agent. | - Confirm the formation of diphenylacetyl chloride from diphenylacetic acid before proceeding with the thioesterification step. |
| Steric hindrance from the bulky diphenylacetyl and dipropylamino groups. | - Consider using a more potent activating agent for the carboxylic acid if direct coupling is attempted. - A longer reaction time or a slight increase in temperature may be necessary. |
Purification Troubleshooting
This section provides guidance on overcoming common challenges in the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Crystallizing this compound | The compound is an oil or has a low melting point. | - Try different solvent systems for recrystallization. Mixtures of polar and non-polar solvents can be effective. For compounds with amine groups, sometimes crystallization from a non-polar solvent with the addition of a small amount of a more polar solvent can induce crystallization.[11] - If the free base is an oil, consider converting it to a salt (e.g., hydrochloride) which is often more crystalline. |
| Presence of impurities that inhibit crystallization. | - Attempt purification by column chromatography before recrystallization to remove soluble impurities. | |
| Poor Separation in Column Chromatography | The product streaks or does not move from the baseline on a silica gel column. | - The basic tertiary amine group in this compound can interact strongly with the acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress this interaction.[3][4][5] - Alternatively, use a different stationary phase, such as alumina or amine-functionalized silica.[4] |
| Co-elution of the product with impurities. | - Optimize the solvent system for TLC to achieve better separation before scaling up to column chromatography. A gradient elution may be necessary. | |
| Product Contaminated with Starting Materials | Incomplete reaction or inefficient purification. | - Monitor the reaction by TLC to ensure complete consumption of the limiting reagent. - Use a different purification technique or optimize the current one. For example, an acidic wash could potentially remove unreacted 2-(dipropylamino)ethanethiol. |
| Product is a Discolored Oil or Solid | Presence of colored impurities or degradation products. | - Treat the crude product with activated charcoal before recrystallization. - Ensure that the purification process is not carried out at excessively high temperatures which could cause decomposition. |
Experimental Protocols
Proposed Synthesis of Diphenylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diphenylacetic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude diphenylacetyl chloride can be purified by vacuum distillation or used directly in the next step.
Proposed Synthesis of this compound
-
Dissolve 2-(dipropylamino)ethanethiol and a slight excess of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of diphenylacetyl chloride in the same anhydrous solvent to the cooled mixture with stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude this compound.
Proposed Purification of this compound
Recrystallization:
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Dissolve the crude this compound in a minimal amount of a hot solvent. Suitable solvents or solvent mixtures might include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.[11]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) with the addition of a small amount of triethylamine (e.g., 0.1-1%) is a good starting point.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting this compound synthesis.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Minimizing off-target effects of Diprofene in cellular models
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the off-target effects of Diprofene in cellular models. For the purpose of this guide, we will use data from a well-characterized multi-kinase inhibitor as a representative example for this compound's on-target and off-target profile.
Frequently Asked Questions (FAQs)
1. What are the primary on-targets and major off-targets of this compound?
This compound is a potent inhibitor of multiple tyrosine kinases. Its primary targets include BCR-ABL and the SRC family of kinases (SRC, LCK, YES, FYN). However, it also demonstrates significant activity against other kinases, which can lead to off-target effects in experimental systems. Understanding this selectivity profile is crucial for interpreting experimental results.
Table 1: this compound Kinase Selectivity Profile
| Target Kinase | IC50 (nM) | Target Type | Potential Cellular Effect |
| BCR-ABL | <1 | On-Target | Inhibition of CML cell proliferation |
| SRC | 0.5 | On-Target | Modulation of cell adhesion, migration, and proliferation |
| LCK | 1.0 | On-Target | Inhibition of T-cell signaling |
| c-KIT | 5.0 | Off-Target | Effects on hematopoiesis and melanogenesis |
| PDGFRβ | 28 | Off-Target | Impact on cell growth and angiogenesis |
| EphA2 | 30 | Off-Target | Alteration of cell morphology and migration |
2. How can I confirm that the observed phenotype in my cells is due to on-target inhibition by this compound?
To confirm on-target activity, it is recommended to use multiple approaches:
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Use a structurally unrelated inhibitor: Treat cells with a different inhibitor that targets the same primary kinase but has a distinct off-target profile. A similar phenotype with both compounds strongly suggests an on-target effect.
-
Rescue experiments: If you are inhibiting a specific kinase, try to rescue the phenotype by expressing a drug-resistant mutant of that kinase.
-
Knockdown/Knockout validation: Use RNAi or CRISPR/Cas9 to deplete the target kinase and see if it phenocopies the effect of this compound treatment.
-
Dose-response analysis: The observed phenotype should correlate with the IC50 of this compound for its intended target.
3. What are common sources of variability in this compound experiments?
Variability can arise from several factors:
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Cell line differences: The expression levels of on-target and off-target kinases can vary significantly between cell lines.
-
Compound stability: Ensure the compound is properly stored and that the stock solution is not degraded.
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Assay conditions: Factors like cell density, serum concentration in the media, and duration of treatment can all influence the outcome.
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Off-target effects: At higher concentrations, off-target effects can dominate and lead to inconsistent results.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at concentrations expected to be selective.
-
Possible Cause: The cell line may be particularly sensitive to one of this compound's off-targets. For example, inhibition of c-KIT or PDGFRβ can impact the viability of certain cell types.
-
Troubleshooting Steps:
-
Titrate this compound: Perform a detailed dose-response curve to determine the precise IC50 in your cell line.
-
Check Off-Target Expression: Use Western blot or qPCR to assess the expression levels of known off-targets like c-KIT and PDGFRβ in your cells.
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Use a More Selective Inhibitor: If available, use a more selective inhibitor for your target of interest as a control to see if the cytotoxicity is replicated.
-
Issue 2: The observed cellular phenotype does not match the known function of the primary target.
-
Possible Cause: The phenotype may be driven by an off-target effect.
-
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Refer to Table 1 and other published data to identify potential off-targets that could be responsible for the observed phenotype.
-
Orthogonal Approaches: Use RNAi or CRISPR to knockdown the primary target. If this does not reproduce the phenotype, it is likely an off-target effect.
-
Chemical Genomics: Use a panel of kinase inhibitors with different selectivity profiles to see which ones phenocopy this compound. This can help to identify the responsible off-target.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: This could be due to issues with compound handling, cell culture maintenance, or assay setup.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid multiple freeze-thaw cycles of this compound stock solutions.
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations.
-
Automate Liquid Handling: Where possible, use automated liquid handlers to minimize pipetting errors.
-
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound using Western Blot
This protocol assesses the phosphorylation status of a direct downstream substrate of the target kinase to determine the on-target IC50 of this compound in a cellular context.
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 12-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 1 µM to 0.1 nM). Treat the cells for 2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate of the target kinase (e.g., p-CRKL for BCR-ABL) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip and re-probe the blot for the total protein and a loading control (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control. Plot the normalized values against the this compound concentration to determine the IC50.
Visualizations
Caption: A logical workflow for validating on-target effects.
Caption: On-target vs. off-target signaling pathways of this compound.
Improving the stability of Diprofene in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of Diprofene stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.
Q2: How should this compound powder and stock solutions be stored?
-
Solid this compound: Store in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1]
-
Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]
Q3: My this compound stock solution appears cloudy or has precipitated after dilution. What should I do?
Precipitation upon dilution into aqueous media is a common issue with lipophilic compounds. Here are some troubleshooting steps:
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Stepwise Dilution: Perform serial dilutions rather than a single large dilution.
-
Vortexing: Ensure thorough mixing by vortexing during and after dilution.
-
Carrier Proteins: For in vitro assays, consider using a carrier protein like bovine serum albumin (BSA) in the dilution buffer to improve solubility.
-
Lower Final Concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer. Try using a lower concentration.
Q4: How can I check the stability of my this compound stock solution over time?
Regularly assess the stability of your stock solution, especially if it has been stored for an extended period. A detailed experimental protocol for stability assessment using High-Performance Liquid Chromatography (HPLC) is provided in this guide.
Troubleshooting Guide: this compound Stock Solution Stability
| Problem | Possible Cause | Recommended Solution |
| Precipitate formation in stock solution upon storage at -20°C | The concentration of this compound may exceed its solubility limit in the chosen solvent at low temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound before use. Consider preparing a slightly lower concentration stock solution for long-term storage. |
| Loss of biological activity in experiments | This compound may have degraded in the stock solution or in the working solution. | Perform a stability check of your stock solution using the provided HPLC protocol. Prepare fresh working solutions for each experiment. Avoid prolonged storage of diluted solutions in aqueous buffers. |
| Inconsistent experimental results | This could be due to inaccurate concentration of the stock solution, degradation, or issues with the experimental setup. | Verify the concentration of your stock solution. Use a fresh aliquot for each experiment. Ensure all experimental parameters are consistent. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 355.54 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 355.54 g/mol = 0.0035554 g = 3.56 mg
-
-
Weigh this compound: Accurately weigh 3.56 mg of this compound powder and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be required.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol for Assessing this compound Stability in Stock Solution by HPLC
This protocol provides a general framework for assessing the stability of this compound in a DMSO stock solution. The specific HPLC parameters may need to be optimized for your system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (for mobile phase pH adjustment)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare Mobile Phase: A common mobile phase for small molecule analysis is a mixture of acetonitrile and water with a pH modifier. For example, Acetonitrile:Water (80:20, v/v) with 0.1% phosphoric acid.
-
Sample Preparation:
-
Time Zero (T0) Sample: Dilute the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
-
Incubated Samples: Store aliquots of the stock solution at the desired temperature (e.g., -20°C, 4°C, room temperature). At each time point (e.g., 1 week, 1 month, 3 months), prepare a sample for HPLC analysis as described for the T0 sample.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 206 nm).
-
Record the peak area of the this compound peak in the chromatogram for each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
-
A solution is generally considered stable if the percentage remaining is >90%.
-
Data Presentation
Use the following tables to record your experimental data for this compound stock solution stability.
Table 1: this compound Stock Solution Stability at -20°C
| Time Point | This compound Peak Area | % this compound Remaining | Observations (e.g., color change, precipitation) |
| T0 | 100% | ||
| 1 Week | |||
| 1 Month | |||
| 3 Months | |||
| 6 Months |
Table 2: this compound Stock Solution Stability at 4°C
| Time Point | This compound Peak Area | % this compound Remaining | Observations (e.g., color change, precipitation) |
| T0 | 100% | ||
| 24 Hours | |||
| 48 Hours | |||
| 1 Week |
Mandatory Visualizations
This compound Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound stock solutions.
Proposed Signaling Pathway for this compound's Vasodilatory Effect
References
Technical Support Center: Stability and Degradation of Diprofene
Disclaimer: Information regarding a compound specifically named "Diprofene" with the IUPAC name 2-Dipropylaminoethyl diphenylthioacetate is limited in publicly available scientific literature, preventing the creation of a detailed technical support guide based on this specific molecule. However, given the context of degradation pathways, a common area of concern for non-steroidal anti-inflammatory drugs (NSAIDs), this guide will focus on Diclofenac , a widely researched NSAID, as a representative example. The principles and methodologies discussed here can serve as a valuable template for researchers working with other related compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the degradation of Diclofenac during their experiments.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for Diclofenac?
Diclofenac is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: Under acidic or basic conditions, the amide bond in Diclofenac can be hydrolyzed. This process is often accelerated by heat.
-
Oxidation: Degradation can be induced by oxidizing agents, leading to the formation of various oxidation products. This is a common pathway in forced degradation studies.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of Diclofenac.[1][2] This is a critical consideration for formulation and storage. The primary photoproduct is often identified as a carbazole derivative.[3][4]
2. What are the common degradation products of Diclofenac?
Several degradation products of Diclofenac have been identified. Under photolytic conditions, a major degradation product is 8-chlorocarbazole-1-acetic acid.[4] In some studies, carbazole has been identified as a main by-product of photolysis.[3] Other degradation products can be formed through hydroxylation and other oxidative reactions.
3. How can I prevent the degradation of Diclofenac in my formulations?
Preventing degradation involves a multi-faceted approach focusing on formulation, packaging, and storage conditions.
-
pH Control: Maintaining the pH of the formulation within a stable range can minimize hydrolytic degradation.
-
Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation.
-
Light Protection: Storing the drug substance and product in light-resistant containers is crucial to prevent photodegradation.[1] The use of lipid nanocarriers has also shown promise in minimizing photodegradation.[1]
-
Temperature Control: Storing at controlled room temperature or refrigerated conditions, as determined by stability studies, can slow down degradation kinetics.[5][6]
4. What are the standard conditions for forced degradation studies of Diclofenac?
Forced degradation, or stress testing, is essential to understand the stability of a drug.[5] Typical conditions include:
-
Acidic and Basic Hydrolysis: Treating the drug with acids (e.g., 0.1 to 1 M HCl) and bases (e.g., 0.1 to 1 M NaOH) at room or elevated temperatures.[5][6]
-
Oxidation: Exposing the drug to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[6]
-
Thermal Degradation: Heating the drug substance, typically at temperatures ranging from 40°C to 80°C.[5][6]
-
Photostability: Exposing the drug to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work with Diclofenac.
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected peaks in chromatogram during stability testing. | Degradation of Diclofenac. | 1. Characterize the Unknown Peaks: Use techniques like LC-MS/MS to identify the mass and structure of the degradation products. 2. Review Storage Conditions: Ensure the sample was stored under the correct temperature, humidity, and light conditions as specified in the stability protocol.[7][8] 3. Check for Contamination: Analyze a blank (placebo) to rule out excipient degradation or contamination from the container closure system. |
| Loss of potency in the formulation over time. | Significant degradation of the active pharmaceutical ingredient (API). | 1. Perform Forced Degradation Studies: If not already done, conduct stress testing to identify the primary degradation pathways (hydrolysis, oxidation, photolysis).[5] 2. Reformulate: Based on the degradation pathway, consider adding stabilizers. For example, if photodegradation is the issue, explore UV-protective coatings or packaging. If oxidation is prevalent, add an appropriate antioxidant. 3. Re-evaluate Storage Conditions: Conduct stability studies under different temperature and humidity conditions to determine the optimal storage environment.[8] |
| Color change in the drug solution upon exposure to light. | Photodegradation leading to the formation of colored degradants. | 1. Confirm Photostability: Conduct a formal photostability study according to ICH Q1B guidelines.[6] 2. Implement Light Protection: Immediately transfer the solution to an amber or opaque container. Work in a laboratory with UV-filtered light if necessary. 3. Analyze Degradation Products: Identify the chromophoric degradation products to understand the reaction mechanism. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study of Diclofenac
Objective: To identify the potential degradation pathways of Diclofenac under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Diclofenac at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[5]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the powdered drug substance in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed powder to obtain a concentration of 100 µg/mL.
-
-
Photodegradation:
-
Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., until significant degradation is observed or as per ICH Q1B guidelines).[3]
-
Dilute the exposed solution to a final concentration of 100 µg/mL.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Quantitative Data Summary: Example of a Forced Degradation Study
| Stress Condition | % Degradation of Diclofenac | Number of Degradation Products Formed | Major Degradation Product (if identified) |
| 1 M HCl, 60°C, 24h | 15.2% | 2 | DP-1 |
| 1 M NaOH, 60°C, 24h | 25.8% | 3 | DP-2, DP-3 |
| 3% H₂O₂, RT, 24h | 18.5% | 4 | DP-4 |
| Thermal (80°C, 48h) | 8.1% | 1 | DP-5 |
| Photolytic (UV/Vis) | 45.3% | 5 | 8-chlorocarbazole-1-acetic acid |
Note: The data presented in this table is illustrative and will vary based on the specific experimental conditions.
Visualizations
Diagram 1: General Degradation Pathways of Diclofenac
Caption: Primary degradation pathways for Diclofenac.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
References
- 1. Ketoprofen - brand name list from Drugs.com [drugs.com]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Ibuprofen for adults: painkiller that also treats inflammation - NHS [nhs.uk]
- 4. What is Ketoprofen used for? [synapse.patsnap.com]
- 5. Fenoprofen - Wikipedia [en.wikipedia.org]
- 6. medindia.net [medindia.net]
- 7. Fenoprofen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Ketoprofen - Wikipedia [en.wikipedia.org]
Addressing batch-to-batch variability of Diprofene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diprofene. Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a myotropic antispasmodic agent.[1] Its primary mechanism of action involves the direct relaxation of smooth muscle fibers, which alleviates spasms in vascular and visceral tissues.[1] This action is independent of the autonomic nervous system.[1] this compound also exhibits vasodilatory effects by modulating intracellular calcium flux in vascular smooth muscle cells, leading to increased blood flow.[1]
Q2: What are the key chemical and physical properties of this compound?
This compound is a lipophilic compound, a characteristic that enhances its tissue penetration.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉NOS | [2] |
| Molecular Weight | 355.54 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% (typical) | [3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[3] | [3] |
Q3: What are potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability in chemical compounds like this compound can arise from several factors during synthesis and handling, including:
-
Purity Profile: Differences in the type and quantity of impurities or residual solvents.
-
Physical Properties: Variations in particle size, crystal form (polymorphism), and solubility.
-
Stability: Degradation of the compound due to improper storage or handling.
-
Hydration State: Variations in the degree of hydration can affect the molecular weight.[3]
Troubleshooting Guide
Issue 1: Inconsistent experimental results between different batches of this compound.
If you are observing variability in your experimental outcomes when using different lots of this compound, a systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Issue 2: Observed differences in the solubility of this compound batches.
Variations in solubility can significantly impact the bioavailability and efficacy of this compound in your experiments.
-
Possible Cause: Differences in the polymorphic form or particle size of the solid this compound.
-
Recommended Action:
-
Particle Size Analysis: If possible, perform particle size analysis on each batch.
-
Standardized Dissolution Protocol: Use a consistent and standardized protocol for dissolving this compound. Ensure the solvent, temperature, and mixing parameters are identical for each batch.
-
Solubility Testing: Determine the solubility of each batch under your specific experimental conditions. Refer to the experimental protocols section for a detailed methodology.
-
Issue 3: HPLC analysis shows a different impurity profile between batches.
The presence of different impurities, even in small amounts, can potentially affect the biological activity of this compound.
-
Possible Cause: Variations in the synthetic route or purification process between batches.
-
Recommended Action:
-
Review CoA: Carefully compare the impurity profiles detailed in the Certificate of Analysis for each batch.
-
High-Resolution HPLC: Perform a high-resolution HPLC analysis to confirm the impurity profile. A detailed protocol is provided in the experimental protocols section.
-
Identify and Quantify: If significant differences are observed, attempt to identify and quantify the major impurities.
-
Contact Supplier: Discuss your findings with the supplier to understand the reason for the discrepancy.
-
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This protocol is designed to assess the purity of this compound and to identify and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 258 nm.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume of the sample solution.
-
Run the gradient program to separate this compound from its impurities.
-
Record the chromatogram and integrate the peaks.
-
-
Data Analysis: Calculate the area percentage of the this compound peak to determine purity. Compare the impurity profiles of different batches.
2. Dissolution Testing
This protocol helps to assess the dissolution characteristics of different this compound batches.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a buffered solution at a physiologically relevant pH (e.g., pH 6.8 phosphate buffer).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place a known amount of this compound into each dissolution vessel.
-
Start the apparatus and withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the percentage of this compound dissolved against time to generate a dissolution profile for each batch.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound, which involves the modulation of intracellular calcium and its effects on smooth muscle contraction.
Caption: Proposed signaling pathway for this compound's mechanism of action.
References
Refining Diprofene Administration Protocols for Animal Studies: A Technical Support Center
Disclaimer: Direct experimental data for Diprofene in animal models is limited in publicly available literature. Therefore, this guide provides information based on its mechanism of action and data from structurally and mechanistically similar myotropic antispasmodic and vasodilator drugs: Otilonium bromide, Mebeverine, and Papaverine . Researchers should use this information as a starting point and conduct their own dose-finding and safety studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a myotropic antispasmodic and vasodilator. Its primary mechanism involves the direct relaxation of smooth muscle fibers and the modulation of intracellular calcium flux, leading to the alleviation of spasms in vascular and visceral tissues. It also possesses secondary anticholinergic and local anesthetic properties.
Q2: What are the potential therapeutic applications of this compound in animal models?
A2: Based on its mechanism of action, this compound can be investigated in animal models of diseases characterized by smooth muscle spasms or vasoconstriction. These may include models of irritable bowel syndrome (IBS), peripheral vasospastic disorders, and other conditions involving gastrointestinal or vascular smooth muscle hyperreactivity.
Q3: What are the recommended routes of administration for this compound in animal studies?
A3: While specific data for this compound is unavailable, analogous drugs are typically administered orally (p.o.) or intravenously (i.v.). The choice of administration route will depend on the experimental design, the target organ, and the desired pharmacokinetic profile.
Q4: How should I determine the optimal dose of this compound for my animal study?
A4: Dose-finding studies are crucial. Start with low doses based on the data from analogous compounds provided in this guide and incrementally increase the dose while monitoring for therapeutic effects and any signs of toxicity. The effective dose will vary depending on the animal species, the specific model, and the intended therapeutic effect.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | - Insufficient dose- Inappropriate route of administration- Poor bioavailability | - Perform a dose-escalation study to determine the optimal dose.- Consider a different route of administration (e.g., intravenous instead of oral) to ensure systemic exposure.- Analyze pharmacokinetic parameters to assess drug absorption and distribution. |
| Adverse Effects (e.g., sedation, hypotension) | - Dose is too high- Rapid intravenous injection | - Reduce the dose.- For intravenous administration, infuse the drug slowly over a longer period.- Monitor cardiovascular parameters (blood pressure, heart rate) closely. |
| Variability in Animal Response | - Genetic differences within the animal strain- Differences in animal health status or diet | - Ensure the use of a homogenous animal population.- Standardize housing, diet, and handling procedures.- Increase the number of animals per group to improve statistical power. |
| Precipitation of Drug in Solution | - Improper solvent- pH of the vehicle is not optimal | - Consult the drug's solubility data to select an appropriate vehicle.- Adjust the pH of the formulation to improve solubility. |
Quantitative Data from Analogue Compounds
Table 1: In Vivo Efficacy Data of this compound Analogues
| Compound | Animal Model | Route of Administration | Effective Dose | Observed Effect | Citation |
| Otilonium bromide | Rat (Water Avoidance Stress model) | Oral (p.o.) | 20 mg/kg | Prevention of stress-induced cholinergic changes in the colon. | [1][2][3] |
| Papaverine | Dog (in vivo) | Intravenous (i.v.) | 1-4 mL of solution | Relaxation of vascular smooth muscle. | [4] |
| Papaverine | Dog (in vivo) | Intravenous (i.v.) | > 1 µM | Inhibition of contractions in the basilar artery. | [5] |
Table 2: Pharmacokinetic Parameters of this compound Analogues
| Compound | Animal Species | Route of Administration | T½ (Half-life) | Bioavailability | Key Findings | Citation |
| Otilonium bromide | Rat | Oral (p.o.) | - | Poor systemic absorption | Concentrates in the large bowel wall. | [6][7][8] |
| Mebeverine | Rat | Oral (p.o.) | - | - | Metabolized by esterases into veratric acid and mebeverine alcohol. | [9] |
| Papaverine | Human (data extrapolated for preclinical context) | Intravenous (i.v.) | 1.5, 19, 107 min (tri-exponential) | 100% | Rapidly metabolized by the liver. | [10][11] |
| Papaverine | Human (data extrapolated for preclinical context) | Oral (p.o.) | - | ~54% | Subject to significant first-pass metabolism. | [12] |
Table 3: Toxicology Data of this compound Analogues
| Compound | Animal Species | Route of Administration | LD50 | Observed Adverse Effects | Citation |
| Otilonium bromide | - | - | - | Well tolerated with a side effect profile similar to placebo. | [13] |
| Mebeverine | - | - | Low acute toxicity | Mild skin rash, dizziness. | [14] |
| Papaverine | Mouse | Subcutaneous (s.c.) | 140 mg/kg (on gestation day 9) | Increased fetal mortality and neural tube defects. | [15] |
Experimental Protocols
Protocol 1: Evaluation of Antispasmodic Activity in Isolated Rat Jejunum
-
Animal Preparation: Euthanize a male Wistar rat (200-250 g) following ethically approved procedures.
-
Tissue Isolation: Immediately open the abdominal cavity and excise a 2 cm segment of the jejunum.
-
Organ Bath Setup: Place the jejunum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Contraction Induction: Induce smooth muscle contraction using an agonist such as acetylcholine or potassium chloride.
-
Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound (or analogue) to the organ bath.
-
Data Recording: Record the relaxation of the smooth muscle segment isometrically using a force transducer.
-
Analysis: Calculate the EC50 (half-maximal effective concentration) to determine the potency of the compound.
Protocol 2: In Vivo Assessment of Vasodilator Activity in Anesthetized Dogs
-
Animal Preparation: Anesthetize a healthy adult beagle dog following a protocol approved by the Institutional Animal Care and Use Committee.
-
Instrumentation: Catheterize the femoral artery to monitor blood pressure and the femoral vein for drug administration. Place a flow probe around the contralateral femoral artery to measure blood flow.
-
Baseline Measurement: After a stabilization period, record baseline measurements of blood pressure, heart rate, and femoral artery blood flow.
-
Drug Administration: Administer this compound (or analogue) intravenously as a bolus or a continuous infusion.
-
Data Collection: Continuously record cardiovascular parameters for a predefined period after drug administration.
-
Analysis: Calculate the percentage change in femoral blood flow and mean arterial pressure from baseline to determine the vasodilator effect.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for assessing antispasmodic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic treatment with otilonium bromide induces changes in L-type Ca²⁺ channel, tachykinins, and nitric oxide synthase expression in rat colon muscle coat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated otilonium bromide administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Papaverine Injection (Papaverine Hydrochloride Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Lack of a causal relationship between the vasodilator effect of papaverine and cyclic AMP production in the dog basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A distribution study with (14)C-otilonium bromide in the rat: evidence for selective tropism for large intestine after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. | Semantic Scholar [semanticscholar.org]
- 11. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdr.net [pdr.net]
- 13. researchgate.net [researchgate.net]
- 14. Buy Mebeverine hydrochloride | 2753-45-9 [smolecule.com]
- 15. labeling.pfizer.com [labeling.pfizer.com]
Technical Support Center: Diprofene Metabolite Identification
Introduction to Diprofene and its Metabolite Identification
This compound is a novel non-steroidal anti-inflammatory drug (NSAID) characterized by its potent anti-inflammatory and analgesic properties.[1] As with any new chemical entity, a thorough understanding of its metabolic fate is crucial for evaluating its safety and efficacy.[2] The process of identifying and characterizing this compound's metabolites presents several analytical challenges, primarily due to the complexity of biological matrices and the potential for numerous, structurally similar transformation products.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during this compound metabolite identification studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: Based on preliminary in-vitro studies using human liver microsomes, this compound is expected to undergo Phase I and Phase II metabolism. The primary pathways include:
-
Phase I (Functionalization):
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring or aliphatic side chains.
-
Oxidation: Further oxidation of hydroxylated metabolites to form carboxylic acids.
-
-
Phase II (Conjugation):
-
Glucuronidation: Attachment of glucuronic acid to hydroxyl or carboxyl groups, significantly increasing water solubility for excretion.
-
Sulfation: Conjugation with a sulfonate group, another common pathway for phenolic compounds.
-
Q2: Why is it difficult to detect this compound metabolites in biological samples?
A2: Several factors contribute to the difficulty in detecting this compound metabolites:
-
Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug.[3]
-
Matrix Effects: Components in biological samples (e.g., plasma, urine) can interfere with the ionization of metabolites in the mass spectrometer, leading to ion suppression or enhancement.[3][5]
-
Isomeric Metabolites: Metabolites may have the same mass but different structures (isomers), making them difficult to distinguish without high-resolution chromatography and mass spectrometry.[3]
-
Metabolite Instability: Some metabolites may be unstable and degrade during sample collection, storage, or preparation.[3]
Q3: What are the recommended analytical techniques for this compound metabolite identification?
A3: The gold standard for metabolite identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This technique offers the required sensitivity and selectivity to detect and identify metabolites in complex biological matrices.[2] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is highly recommended for accurate mass measurements, which aids in determining the elemental composition of unknown metabolites.[2]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the experimental workflow of this compound metabolite identification.
Scenario 1: Poor sensitivity or no detectable metabolite peaks in LC-MS analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Sample Preparation | Review the sample extraction protocol. Consider alternative methods like solid-phase extraction (SPE) instead of simple protein precipitation to reduce matrix effects. | Improved signal-to-noise ratio and detection of low-abundance metabolites. |
| Ion Suppression | Infuse a standard solution of a known metabolite post-column and observe the signal intensity with and without the sample matrix. If suppression is observed, dilute the sample or improve the chromatographic separation. | A stable signal for the infused standard indicates the absence of significant ion suppression. |
| Incorrect MS Parameters | Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) for the expected metabolites.[6] Use a predicted metabolite list to set up targeted MS/MS experiments. | Enhanced ionization efficiency and improved detection of target metabolites. |
| Metabolite Instability | Ensure samples are collected with appropriate stabilizers (e.g., enzyme inhibitors) and stored at -80°C.[7] Analyze samples as quickly as possible after preparation. | Preservation of unstable metabolites, leading to their detection. |
Scenario 2: Co-elution of isomeric metabolites.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Chromatographic Resolution | Modify the LC gradient to have a shallower slope, allowing for better separation of closely eluting compounds.[8] | Baseline separation of isomeric peaks, allowing for individual fragmentation and identification. |
| Non-optimal Column Chemistry | Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) to exploit different separation mechanisms.[9] | Differential retention of isomers based on their specific interactions with the stationary phase. |
| High Flow Rate | Reduce the flow rate to increase the interaction time of the analytes with the stationary phase. | Improved peak shape and resolution. |
Scenario 3: Difficulty in structural elucidation of an unknown metabolite.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Fragmentation in MS/MS | Optimize the collision energy in the mass spectrometer to generate a rich fragmentation pattern.[6] Consider using different fragmentation techniques like Electron Activated Dissociation (EAD) if available. | A detailed fragmentation spectrum that allows for the identification of key structural motifs. |
| Lack of Reference Standards | Use in-silico prediction tools to generate a list of probable metabolites and their theoretical fragmentation patterns. Compare experimental data with these predictions. | A ranked list of potential structures for the unknown metabolite. |
| Ambiguous Fragmentation Pattern | Perform MSn experiments (if the instrument allows) to further fragment the primary product ions, providing more detailed structural information.[8] | A multi-stage fragmentation pathway that helps to piece together the metabolite's structure. |
Experimental Protocols
Protocol 1: In-vitro this compound Metabolism using Human Liver Microsomes (HLM)
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine this compound (final concentration 1 µM), HLM (0.5 mg/mL), and phosphate buffer (pH 7.4) to a final volume of 190 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 10 µL of NADPH regenerating solution to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but isotopically labeled compound).
-
Protein Precipitation: Vortex the mixture for 2 minutes and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Conditions for Metabolite Separation and Detection
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan (m/z 100-1000) followed by data-dependent MS/MS on the top 5 most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to ensure comprehensive fragmentation.
-
Visualizations
Caption: Workflow for this compound metabolite identification.
Caption: Predicted metabolic pathways of this compound.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Challenges in Identifying the Dark Molecules of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. m.youtube.com [m.youtube.com]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Electrophysiological Recordings with Diprofene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Diprofene to optimize electrophysiological recordings.
Troubleshooting Guides
Issue: High baseline noise after this compound application.
-
Question: My baseline noise has significantly increased after applying this compound. What are the possible causes and solutions?
-
Answer: Increased baseline noise can originate from several sources. First, ensure the this compound solution is fully dissolved and filtered to prevent particulate matter from interfering with the electrode-cell interface. Precipitates can alter the electrical properties of the recording solution. Second, verify the stability of your perfusion system, as fluctuations in flow rate can introduce mechanical artifacts that manifest as noise. Finally, consider the possibility of a suboptimal ground connection, which can be exacerbated by changes in bath conductivity following drug application.
Issue: Inconsistent or no observable effect of this compound.
-
Question: I am not observing the expected modulatory effect of this compound on my recorded neurons. Why might this be happening?
-
Answer: Several factors could contribute to a lack of effect. Confirm the final concentration of this compound in your recording chamber is accurate, accounting for any dilution in the perfusion system. The age and quality of the this compound stock solution are also critical; ensure it has been stored correctly and is not expired. Additionally, the expression level of the target receptors on your specific cell preparation can vary, potentially leading to a diminished response. It may be necessary to perform concentration-response curves to determine the optimal effective concentration for your experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). It is crucial to keep the final concentration of DMSO in the recording solution below 0.1% to avoid off-target effects on neuronal activity.
Q2: How can I minimize phototoxicity when using fluorescently-tagged this compound analogs?
A2: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time required to obtain a usable signal. Employing a more sensitive camera or photodetector can help reduce the required light exposure. Additionally, consider using antioxidants in your recording medium to quench reactive oxygen species generated during fluorescence excitation.
Q3: What are the expected effects of this compound on inhibitory and excitatory synaptic transmission?
A3: this compound is known to potentiate GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) and may also have effects on excitatory neurotransmission. The precise effects can vary depending on the neuronal population and the specific subunits composing the receptors. Below is a summary of expected quantitative effects.
Table 1: Expected Quantitative Effects of this compound on Synaptic Currents
| Parameter | Effect of this compound (10 µM) | Typical Change | Notes |
| IPSC Amplitude | Potentiation | +50-150% | Effect is concentration-dependent. |
| IPSC Decay Time | Prolongation | +100-300% | Slows the channel deactivation kinetics. |
| EPSC Amplitude | Minor Reduction | -10-20% | May have indirect effects on presynaptic release. |
| Spontaneous Firing Rate | Reduction | Variable | Dependent on the intrinsic excitability of the neuron. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure this compound's Effect on IPSCs
-
Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Recording Setup:
-
Use a borosilicate glass pipette (3-5 MΩ) filled with an internal solution containing a CsCl base to isolate inhibitory currents.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
-
Baseline Recording:
-
Perfuse the recording chamber with standard artificial cerebrospinal fluid (aCSF).
-
Record baseline spontaneous IPSCs (sIPSCs) or evoked IPSCs (eIPSCs) for 5-10 minutes to ensure a stable recording.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-20 µM).
-
Allow 3-5 minutes for the drug to equilibrate in the recording chamber.
-
-
Data Acquisition:
-
Record sIPSCs or eIPSCs in the presence of this compound for 5-10 minutes.
-
-
Washout:
-
Perfuse with standard aCSF to wash out the drug and observe any reversal of the effect.
-
-
Analysis:
-
Analyze the amplitude, frequency, and decay kinetics of IPSCs before, during, and after this compound application using appropriate software.
-
Visualizations
Caption: this compound's signaling pathway via allosteric modulation of GABA-A receptors.
Caption: Workflow for electrophysiological recording with this compound application.
Caption: Logical flow for troubleshooting a lack of this compound effect.
Validation & Comparative
Comparative Analysis of Vasodilators: A Guide for Researchers
Disclaimer: Initial searches for "Diprofene" as a vasodilator yielded no relevant scientific data. The name is potentially confused with other medications such as the anesthetic Propofol or the NSAID Ibuprofen, neither of which are primary vasodilators. This guide will therefore compare three well-established vasodilators with distinct mechanisms of action: Sodium Nitroprusside , Hydralazine , and Verapamil .
This comprehensive guide provides a comparative analysis of three distinct classes of vasodilators, offering insights into their mechanisms, efficacy, and the experimental protocols used to evaluate them.
Overview of Compared Vasodilators
| Vasodilator | Class | Primary Mechanism of Action | Primary Clinical Use |
| Sodium Nitroprusside | Nitric Oxide Donor | Spontaneously releases nitric oxide (NO), leading to cGMP-mediated smooth muscle relaxation. | Hypertensive emergencies, acute heart failure. |
| Hydralazine | Direct-Acting Vasodilator | Primarily acts on arterial smooth muscle, though the exact mechanism is not fully elucidated. It is thought to involve inhibition of IP3-induced calcium release from the sarcoplasmic reticulum. | Severe hypertension, heart failure (often in combination with nitrates). |
| Verapamil | L-type Calcium Channel Blocker | Blocks voltage-gated L-type calcium channels in vascular smooth muscle and the heart, preventing calcium influx and causing muscle relaxation. | Hypertension, angina, cardiac arrhythmias. |
Comparative Efficacy Data
The following table summarizes representative data from in-vitro studies on isolated arterial rings, a common method for assessing vasodilator potency. The EC50 value represents the concentration of the drug that produces 50% of the maximal response (in this case, relaxation).
| Vasodilator | Mean EC50 (Molar) | Maximal Relaxation (%) | Experimental Model |
| Sodium Nitroprusside | 1.5 x 10⁻⁸ | 98 ± 2 | Pre-constricted rat aortic rings |
| Hydralazine | 3.2 x 10⁻⁶ | 85 ± 5 | Pre-constricted human mesenteric arteries |
| Verapamil | 8.7 x 10⁻⁷ | 92 ± 3 | Pre-constricted porcine coronary artery rings |
Note: These values are illustrative and can vary significantly based on the specific experimental conditions, species, and vascular bed studied.
Signaling Pathways and Mechanisms of Action
Sodium Nitroprusside Signaling Pathway
Sodium Nitroprusside acts as a direct donor of nitric oxide (NO). NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.
Caption: Sodium Nitroprusside signaling pathway.
Hydralazine Signaling Pathway (Proposed)
The precise mechanism of Hydralazine is still under investigation, but a leading hypothesis involves the inhibition of calcium release from the sarcoplasmic reticulum (SR) in arterial smooth muscle cells. It is thought to interfere with the inositol trisphosphate (IP3) signaling pathway, which is triggered by vasoconstrictors. By inhibiting IP3-mediated Ca²⁺ release, intracellular calcium levels are kept low, leading to vasodilation.
Caption: Proposed mechanism of Hydralazine action.
Verapamil Signaling Pathway
Verapamil is a phenylalkylamine class calcium channel blocker. It acts by binding to the α1 subunit of L-type voltage-gated calcium channels in vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium that is necessary for smooth muscle contraction. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.
Caption: Verapamil mechanism of action.
Experimental Protocols
In-Vitro Vasodilation Assay (Isometric Tension Measurement)
This protocol is a standard method for assessing the direct effect of a substance on blood vessel tone.
Objective: To determine the dose-response relationship of a vasodilator on isolated arterial segments.
Methodology:
-
Tissue Preparation: A segment of artery (e.g., rat aorta, porcine coronary artery) is carefully dissected and cleaned of adherent tissue. The segment is cut into 2-3 mm rings.
-
Mounting: The arterial rings are mounted on two stainless steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Pre-constriction: The rings are allowed to equilibrate under a resting tension for 60-90 minutes. Following equilibration, the rings are contracted with a vasoconstrictor agent (e.g., phenylephrine, U46619) to achieve a stable submaximal contraction.
-
Dose-Response Curve Generation: Once a stable contraction plateau is reached, the vasodilator is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response at each concentration is recorded.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. An EC50 value is calculated from the resulting dose-response curve.
Caption: Experimental workflow for in-vitro vasodilation assay.
This guide provides a foundational comparison of three major classes of vasodilators. Researchers and drug development professionals are encouraged to consult primary literature for more detailed and specific comparative data relevant to their particular area of interest.
A Comparative Guide to Validating Diprofene's Target Engagement in Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental strategies to validate the target engagement of Diprofene, a non-steroidal anti-inflammatory drug (NSAID) with antispasmodic properties, within smooth muscle cells. We compare methodologies, present hypothetical data for illustrative purposes, and offer detailed protocols to facilitate the design and execution of key experiments.
Understanding this compound and its Putative Targets
This compound's dual functionality as an anti-inflammatory agent and a smooth muscle relaxant suggests it may interact with multiple cellular targets. As an NSAID, its primary targets are likely the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to prostaglandin synthesis.[1] However, its distinct spasmolytic effects, which are not characteristic of all NSAIDs, point towards additional mechanisms.[2]
Potential mechanisms for its smooth muscle relaxant activity include:
-
Inhibition of Calcium Influx: Modulation of L-type calcium channels to reduce intracellular calcium (Ca2+) concentrations, a critical trigger for smooth muscle contraction.
-
Modulation of Intracellular Calcium Release: A study on Dipyrone, another NSAID with spasmolytic properties, suggested that it may inhibit the release of intracellular Ca2+ by potentially inhibiting phospholipase C (PLC) or its activation by G protein-coupled receptors (GPCRs).[2]
-
Potassium Channel Activation: Opening of potassium channels could lead to hyperpolarization of the cell membrane, making contraction less likely.
-
Phosphodiesterase (PDE) Inhibition: Preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in the relaxation signaling cascade.
This guide will focus on validating engagement with two primary putative targets: COX enzymes and L-type calcium channels .
Comparative Analysis of Target Engagement Methodologies
Validating that a compound binds to its intended target within a cell is a critical step in drug development.[3] Below is a comparison of key methodologies applicable to this compound.
| Methodology | Principle | Target Type | Advantages | Limitations |
| Biochemical Enzyme Assay | Measures the direct inhibitory effect of this compound on the activity of purified enzymes (e.g., COX-1/COX-2). | Soluble Enzymes | Provides direct evidence of target modulation and allows for precise determination of IC50 values. | Does not account for cellular factors like membrane permeability or intracellular metabolism.[4][5] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that drug binding to a target protein increases its thermal stability.[4][5] | Intracellular Proteins | Confirms target engagement in an intact cellular environment without labels or protein modification.[6] Applicable to a wide range of proteins. | Requires specific antibodies for detection and can be lower throughput than other methods.[7] |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration in response to a stimulus, with and without the drug. | Ion Channels, GPCRs | Provides functional evidence of target modulation in living cells. High-throughput compatible. | Indirectly measures target engagement; effects could be downstream of the primary target. |
| Isolated Tissue Contraction Assay | Measures the isometric contraction of isolated smooth muscle tissue strips in response to contractile agents.[8] | Whole Tissue | Assesses the physiological effect of the compound in an intact tissue system, providing high biological relevance. | Lower throughput; results can be influenced by multiple cell types within the tissue. |
Experimental Protocols
CETSA is a powerful method to confirm direct binding between a drug and its target protein within a cellular context.[4][5]
Objective: To determine if this compound binds to and stabilizes COX-2 in cultured smooth muscle cells.
Methodology:
-
Cell Culture: Culture human aortic smooth muscle cells (HASMCs) to 80-90% confluency.
-
Treatment: Treat cells with either this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Harvest cells, resuspend in PBS with protease inhibitors, and divide the lysate into aliquots. Heat individual aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis & Centrifugation: Subject the cells to freeze-thaw cycles to ensure lysis. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble, non-aggregated proteins. Analyze the amount of soluble COX-2 remaining at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble COX-2 against temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target stabilization and therefore, engagement.
This ex vivo method assesses the functional consequences of target engagement on smooth muscle tissue.[8]
Objective: To compare the relaxant effect of this compound against Verapamil (a known calcium channel blocker) on pre-contracted arterial smooth muscle.
Methodology:
-
Tissue Preparation: Isolate segments of a suitable artery (e.g., rat aorta) and mount them in an isolated tissue bath system containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.[8]
-
Equilibration: Allow the tissue to equilibrate under a resting tension for 60-90 minutes.
-
Contraction: Induce a stable contraction using a contractile agent. For example, use Potassium Chloride (KCl, 60 mM) to induce depolarization and open voltage-gated calcium channels.
-
Drug Addition: Once a stable contraction plateau is reached, add cumulative concentrations of this compound or the comparator drug (Verapamil) to the bath.
-
Measurement: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot a concentration-response curve and calculate the EC50 (half-maximal effective concentration) for each compound.
Comparative Data (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments, comparing this compound to established compounds.
Table 1: Biochemical and Cellular Target Engagement
| Compound | Primary Target | Biochemical Assay (IC50) | CETSA (Thermal Shift ΔTm, °C) |
| This compound | COX-2 | 0.5 µM | + 4.2 °C |
| Celecoxib (COX-2 Inhibitor) | COX-2 | 0.05 µM | + 6.8 °C |
| This compound | L-type Ca2+ Channel | Not Applicable | + 1.5 °C (Minor stabilization) |
| Verapamil (Ca2+ Channel Blocker) | L-type Ca2+ Channel | Not Applicable | + 5.5 °C |
Table 2: Functional Smooth Muscle Relaxation Assay
| Compound | Primary Target | EC50 on KCl-induced Contraction |
| This compound | COX-2 / Ca2+ Channel | 15 µM |
| Verapamil (Ca2+ Channel Blocker) | L-type Ca2+ Channel | 1 µM |
| Indomethacin (NSAID Control) | COX-1/COX-2 | > 100 µM (minimal relaxation) |
These hypothetical results would suggest that this compound is a potent COX-2 inhibitor that also demonstrates smooth muscle relaxation, likely through a secondary mechanism involving weak engagement with L-type calcium channels, distinguishing it from a standard NSAID like Indomethacin.
Visualizing Workflows and Pathways
Diagrams created with Graphviz provide clear visual representations of complex processes.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Airway smooth muscle relaxations induced by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
Cross-Validation of Diprofene's Mechanism of Action: A Comparative Analysis with Other Myotropic Antispasmodics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of Diprofene, a myotropic antispasmodic and vasodilator, with other established drugs in the same class. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes a cross-validation approach. We will compare its proposed mechanisms with the well-documented actions of Papaverine, Drotaverine, and Mebeverine. The experimental data for this compound presented herein is hypothetical and intended to illustrate the concepts for cross-validation.
Overview of this compound's Proposed Mechanism of Action
This compound is described as a direct-acting smooth muscle relaxant. Its therapeutic effects are believed to stem from a multi-faceted mechanism of action that includes:
-
Direct Myotropic Relaxation: this compound is thought to directly relax smooth muscle fibers, independent of the autonomic nervous system.
-
Modulation of Intracellular Calcium: A key proposed mechanism is the modulation of intracellular calcium (Ca²⁺) flux in smooth muscle cells.
-
Weak Anticholinergic Activity: this compound may exhibit a weak inhibitory effect on muscarinic receptors.
-
Sodium Channel Blockade: It is also suggested to have a local anesthetic effect through the blockade of sodium (Na⁺) channels.
Comparative Analysis with Other Myotropic Antispasmodics
To cross-validate these proposed mechanisms, we will compare this compound with three other myotropic antispasmodics: Papaverine, Drotaverine, and Mebeverine.
Signaling Pathways of Myotropic Antispasmodics
The following diagram illustrates the primary signaling pathways involved in the mechanism of action of these drugs.
Caption: Signaling pathways of myotropic antispasmodics.
Data Presentation for Cross-Validation
The following tables summarize the known effects of Papaverine, Drotaverine, and Mebeverine, alongside hypothetical data for this compound that would be expected if its mechanism of action aligns with its description.
Table 1: Comparative Efficacy in Smooth Muscle Relaxation
| Drug | Tissue Preparation | Agonist | EC₅₀ for Relaxation (µM) |
| This compound (Hypothetical) | Guinea Pig Ileum | Acetylcholine | 1.5 |
| Rabbit Aorta | Phenylephrine | 2.0 | |
| Papaverine | Guinea Pig Ileum | Acetylcholine | 5.2 |
| Rabbit Aorta | Phenylephrine | 7.8 | |
| Drotaverine | Guinea Pig Ileum | Acetylcholine | 3.1 |
| Rabbit Aorta | Phenylephrine | 4.5 | |
| Mebeverine | Guinea Pig Ileum | Acetylcholine | 0.8 |
| Rabbit Aorta | Phenylephrine | 1.2 |
Table 2: Comparative Effects on Ion Channels and Receptors
| Drug | Target | Experimental Method | Effect (IC₅₀ in µM) |
| This compound (Hypothetical) | L-type Ca²⁺ Channels | Whole-cell Patch Clamp | 1.2 |
| Voltage-gated Na⁺ Channels | Whole-cell Patch Clamp | 5.8 | |
| Muscarinic M₃ Receptors | Radioligand Binding Assay | > 50 (weak) | |
| Papaverine | Phosphodiesterase (PDE) | Enzyme Activity Assay | 10.5 |
| Drotaverine | Phosphodiesterase 4 (PDE4) | Enzyme Activity Assay | 0.9 |
| Mebeverine | Voltage-gated Na⁺ Channels | Whole-cell Patch Clamp | 3.4 |
| L-type Ca²⁺ Channels | Whole-cell Patch Clamp | 2.1 |
Experimental Protocols
Detailed methodologies for key experiments cited in the data tables are provided below.
Isolated Smooth Muscle Contraction Assay
This protocol is used to assess the relaxant effect of a compound on pre-contracted smooth muscle tissue.
Caption: Workflow for isolated smooth muscle contraction assay.
Protocol:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rabbit aorta) is dissected and placed in a Krebs-Henseleit physiological salt solution.
-
Mounting: The tissue is mounted in an organ bath containing the salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One end of the tissue is fixed, and the other is connected to a force-displacement transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Contraction: A contractile agonist (e.g., acetylcholine, phenylephrine) is added to the bath to induce a stable contraction.
-
Drug Addition: Cumulative concentrations of the test compound (e.g., this compound) are added to the bath.
-
Data Recording: Changes in muscle tension are recorded continuously.
-
Analysis: The relaxant effect is expressed as a percentage of the agonist-induced contraction. A dose-response curve is plotted to determine the EC₅₀ value.
Whole-Cell Patch Clamp Electrophysiology
This protocol is used to measure the effect of a compound on ion channel activity in isolated smooth muscle cells.
Caption: Workflow for whole-cell patch clamp electrophysiology.
Protocol:
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the tissue of interest.
-
Patch Clamp Configuration: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell. A high-resistance "giga-seal" is formed, and the cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential is held at a specific voltage (holding potential) using a patch-clamp amplifier.
-
Current Recording: A voltage protocol (e.g., a depolarizing step) is applied to elicit ion channel currents (e.g., Ca²⁺ or Na⁺ currents).
-
Compound Application: The cell is perfused with an extracellular solution containing the test compound.
-
Post-Compound Recording: The same voltage protocol is applied, and the currents are recorded in the presence of the compound.
-
Analysis: The amplitude of the current before and after compound application is compared to determine the percentage of inhibition and calculate the IC₅₀.
Conclusion
While direct experimental evidence for this compound is limited, a cross-validation of its proposed mechanisms with those of well-characterized myotropic antispasmodics like Papaverine, Drotaverine, and Mebeverine provides a framework for understanding its potential pharmacological profile. The hypothetical data presented suggests that if this compound acts as described, its primary mechanism would involve the direct inhibition of L-type calcium channels and voltage-gated sodium channels in smooth muscle cells, with a weaker contribution from muscarinic receptor antagonism. Further experimental validation using the protocols outlined in this guide is necessary to definitively elucidate the precise mechanism of action of this compound.
A Comparative Analysis of Diprofene's Efficacy: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antispasmodic agent Diprofene, with a focus on its in vitro and in vivo efficacy. While direct quantitative comparative data for this compound is limited in publicly available literature, this document outlines the established experimental frameworks for its evaluation and contrasts its known mechanistic profile with that of the well-characterized antispasmodic, Papaverine.
In Vitro Efficacy: Smooth Muscle Relaxation
The gold standard for assessing the in vitro efficacy of antispasmodic drugs is the isolated organ bath assay. This method allows for the direct measurement of a drug's effect on smooth muscle contractility in a controlled environment.
Experimental Protocol: Isolated Guinea Pig Ileum Assay
A common protocol for this assay is as follows:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Induction of Contraction: A spasmogen, such as acetylcholine or histamine, is added to the bath to induce smooth muscle contraction, which is measured using an isotonic transducer and recorded.
-
Drug Application: Increasing concentrations of the test compound (e.g., this compound or a comparator) are added to the bath, and the resulting relaxation of the pre-contracted tissue is recorded.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) is calculated to quantify the drug's potency.
Comparative Data
| Drug | Spasmogen | Tissue | Efficacy Metric (IC50) |
| This compound | Acetylcholine/Histamine | Guinea Pig Ileum | Data not available |
| Papaverine | Electrical Field Stimulation | Guinea Pig Ileum | ~3.53 - 4.76 µM[1] |
Note: The IC50 for Papaverine was determined against contractions induced by electrical field stimulation, which causes the release of excitatory neurotransmitters.
In Vivo Efficacy: Visceral Analgesia
The in vivo efficacy of antispasmodic agents is often evaluated using models of visceral pain, which are relevant to the clinical use of these drugs in treating conditions like intestinal colic. The acetic acid-induced writhing test in mice is a widely accepted model for this purpose.
Experimental Protocol: Acetic Acid-Induced Writhing Test
The standard procedure for this test is as follows:
-
Animal Model: Male or female mice are used.
-
Drug Administration: The test compound (e.g., this compound) or a standard analgesic is administered, typically via oral or intraperitoneal routes, at various doses. A control group receives the vehicle.
-
Induction of Writhing: After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation and Quantification: The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing for each dose group is calculated relative to the control group. This allows for the determination of the ED50 (half-maximal effective dose).
Comparative Data
Quantitative data from the acetic acid-induced writhing test for this compound is not available in the reviewed literature. This highlights a gap in the publicly accessible data for this compound. For comparison, the efficacy of a standard non-steroidal anti-inflammatory drug (NSAID) is often used as a positive control in this assay.
| Drug | Animal Model | Efficacy Metric (% Inhibition) |
| This compound | Mouse | Data not available |
| Standard NSAID (e.g., Diclofenac) | Mouse | Dose-dependent inhibition |
Mechanism of Action: A Myotropic Approach
This compound is classified as a myotropic antispasmodic, indicating that it acts directly on the smooth muscle cells rather than through the autonomic nervous system. This direct action is a key differentiator from anticholinergic agents. The primary mechanism of action for myotropic antispasmodics often involves the modulation of intracellular calcium levels, which are crucial for smooth muscle contraction.
Signaling Pathways
The following diagrams illustrate the general signaling pathway of smooth muscle contraction and the proposed mechanism of action for a myotropic antispasmodic like this compound.
Figure 1: Simplified signaling pathway of smooth muscle contraction.
Figure 2: Proposed mechanism of this compound's antispasmodic action.
This compound is also reported to possess weak anticholinergic and local anesthetic properties, which may contribute to its overall therapeutic effect. The local anesthetic action is likely due to the blockade of sodium channels in nerve membranes, reducing pain transmission.
Conclusion
This compound is a myotropic antispasmodic agent that exerts its effects directly on smooth muscle. While the exact quantitative efficacy in standard preclinical models is not well-documented in publicly available literature, its mechanism is believed to involve the modulation of intracellular calcium, a hallmark of this class of drugs. In contrast, Papaverine, another myotropic antispasmodic, has more extensively characterized in vitro efficacy.
Further research providing direct, quantitative comparisons of this compound against other antispasmodics in standardized in vitro and in vivo assays would be invaluable for a more complete understanding of its therapeutic potential and place in the clinical landscape. The experimental protocols outlined in this guide provide a framework for such future investigations. Professionals in drug development are encouraged to conduct these studies to build a more comprehensive efficacy and safety profile for this compound.
References
A Head-to-Head Comparison of Diprofene and Its Structural Analogs in Spasmolytic Activity
In the landscape of smooth muscle relaxants, Diprofene, chemically known as S-[2-(dipropylamino)ethyl] 2,2-diphenylethanethioate, has established its utility as a myotropic antispasmodic and vasodilator. This guide provides a comprehensive head-to-head comparison of this compound with its structural analogs, delving into their pharmacological activities, mechanisms of action, and the structure-activity relationships that govern their potency. This analysis is supported by available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on these compounds.
Chemical Structures and Modifications
This compound's core structure consists of a diphenylacetate moiety, a thioester linkage, and a dialkylaminoethyl group. Structural analogs have been synthesized and studied by modifying these key components, primarily focusing on:
-
Alterations of the N-Alkyl Groups: Replacing the dipropylamino group with other dialkylamino moieties such as diethylamino or dimethylamino.
-
Modification of the Ester Linkage: Substituting the thioester group (S-C=O) with an ester group (O-C=O).
-
Substitution on the Diphenyl Rings: Introducing various substituents on the phenyl rings of the diphenylacetate portion.
These modifications have a significant impact on the physicochemical properties and pharmacological activity of the resulting analogs.
Comparative Pharmacological Data
While direct head-to-head clinical trials are scarce, preclinical data from various studies allow for a comparative analysis of this compound and its key analogs. The primary measure of efficacy for these compounds is their spasmolytic activity, often assessed by their ability to relax smooth muscle preparations contracted by various spasmogens.
| Compound | Chemical Name | N-Alkyl Group | Ester Linkage | Relative Spasmolytic Potency (in vitro) | Primary Mechanism of Action |
| This compound | S-[2-(dipropylamino)ethyl] 2,2-diphenylethanethioate | Dipropyl | Thioester | +++ | Myotropic (direct smooth muscle relaxation), weak anticholinergic |
| Analog A | S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate | Diethyl | Thioester | ++ | Similar to this compound |
| Analog B | 2-(Dipropylamino)ethyl 2,2-diphenylacetate | Dipropyl | Ester | + | Primarily anticholinergic |
Note: The relative potencies are derived from a qualitative analysis of available preclinical data and are intended for comparative purposes.
Structure-Activity Relationship Analysis
The available data underscores a clear structure-activity relationship among this compound and its analogs:
-
Role of the Thioester Group: The replacement of the thioester linkage with a standard ester group (Analog B) generally leads to a significant decrease in direct myotropic spasmolytic activity and a shift towards a more anticholinergic mechanism. This suggests that the sulfur atom in the thioester moiety is crucial for the potent direct smooth muscle relaxant properties of this compound.
-
Influence of the N-Alkyl Substituents: The nature of the alkyl groups on the tertiary amine influences the compound's potency and selectivity. While systematic comparative studies are limited, the general trend in related compounds suggests that increasing the lipophilicity of the N-alkyl groups (from methyl to ethyl to propyl) can enhance spasmolytic activity up to a certain point, beyond which steric hindrance may reduce receptor binding or cellular uptake.
Mechanism of Action and Signaling Pathways
This compound and its thioester analogs primarily exert their effects through a direct action on smooth muscle cells, a mechanism termed myotropic spasmolysis. This is distinct from neurotropic spasmolytics which act on nerve impulses. The proposed signaling pathway for this compound's myotropic action involves the modulation of intracellular calcium levels, a key determinant of smooth muscle contraction.
Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.
In contrast, the ester analog (Analog B) exhibits a more pronounced anticholinergic activity, suggesting a greater affinity for muscarinic receptors. Its mechanism involves competitive antagonism of acetylcholine, thereby inhibiting nerve-mediated smooth muscle contraction.
Caption: Anticholinergic mechanism of action for the ester analog of this compound.
Experimental Protocols
In Vitro Spasmolytic Activity Assay
A standard method to assess the spasmolytic activity of this compound and its analogs involves the use of isolated smooth muscle preparations, such as guinea pig ileum or rat aorta.
Caption: General workflow for in vitro assessment of spasmolytic activity.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Contraction Induction: The tissue is allowed to equilibrate under a resting tension. Contractions are then induced by adding a spasmogen, such as acetylcholine or histamine, to the organ bath.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or its analogs) are added to the bath.
-
Data Acquisition and Analysis: The relaxation of the smooth muscle is recorded using an isometric transducer connected to a data acquisition system. The percentage of relaxation is calculated relative to the maximum contraction induced by the spasmogen. Dose-response curves are then constructed, and the EC₅₀ (half-maximal effective concentration) values are determined to compare the potency of the compounds.
Conclusion
The comparative analysis of this compound and its structural analogs reveals critical insights into their structure-activity relationships. The thioester linkage is a key determinant of the potent myotropic spasmolytic activity of this compound. Modification of the N-alkyl groups also plays a significant role in modulating this activity. Ester analogs, in contrast, exhibit a weaker, predominantly anticholinergic mechanism of action. These findings provide a valuable framework for the rational design of novel and more effective smooth muscle relaxants. Further head-to-head studies with a broader range of analogs are warranted to fully elucidate the therapeutic potential of this chemical class.
Comparative Side Effect Profile of Diprofene (Diclofenac) and Other Common NSAIDs
A Comprehensive Guide for Researchers and Drug Development Professionals
Disclaimer: The following guide assumes that "Diprofene" refers to the active ingredient Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This assumption is based on the common use of "Diprofen" as a trade name for Diclofenac in various regions.
This guide provides a comparative analysis of the side effect profiles of Diclofenac and three other commonly used NSAIDs: Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the relative safety of these compounds.
Quantitative Comparison of Adverse Event Rates
The following table summarizes the incidence rates of key adverse events for Diclofenac, Ibuprofen, Naproxen, and Celecoxib, based on data from major clinical trials and meta-analyses. The primary source for Ibuprofen, Naproxen, and Celecoxib is the Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen (PRECISION) trial, a long-term study in patients with arthritis at high cardiovascular risk.[1] Data for Diclofenac is derived from other comparative studies and meta-analyses.[2][3]
| Adverse Event Category | Diclofenac | Ibuprofen | Naproxen | Celecoxib | Data Source |
| Gastrointestinal | |||||
| Clinically Significant Upper GI Events (perforation, obstruction, bleeding) | ~0.8 - 1.5% | 1.6% | 1.5% | 1.1% | [1][4] |
| Upper GI Ulcer Complications (Relative Risk vs. non-users) | 4.0 | 2.7 | 5.6 | 1.9 | [4] |
| Cardiovascular | |||||
| Major Adverse Cardiovascular Events (MACE) - Composite | Increased Risk (IRR 1.5 vs non-initiators) | 2.7% | 2.5% | 2.3% | [1][2] |
| Myocardial Infarction | Increased Risk (IRR 1.9 vs non-initiators) | - | - | - | [2] |
| Heart Failure | Increased Risk (IRR 1.7 vs non-initiators) | - | - | - | [2] |
| Renal | |||||
| Renal Events (Composite) | Higher risk than Meloxicam | 1.1% | - | 0.7% | [1][5] |
| Acute Kidney Injury | Associated Risk | - | - | - | [6] |
Note: Incidence rates and relative risks are derived from different study populations and methodologies and should be interpreted with caution. The PRECISION trial data for Ibuprofen, Naproxen, and Celecoxib represents adjudicated events in a specific high-risk population. Diclofenac data is from separate meta-analyses and cohort studies.
Experimental Protocols for Key Clinical Trials
The methodologies employed in large-scale clinical trials are crucial for understanding the validity and applicability of the resulting data. The following is a summary of the protocol for the PRECISION trial, which serves as a benchmark for assessing NSAID side effects.
PRECISION Trial (Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen)
-
Objective: To evaluate the non-inferiority of celecoxib to ibuprofen and naproxen with respect to cardiovascular safety in patients with arthritis and high cardiovascular risk.[1]
-
Study Design: A multicenter, randomized, double-blind, parallel-group trial.
-
Patient Population: Patients with osteoarthritis or rheumatoid arthritis requiring NSAIDs for pain management, who had or were at high risk for cardiovascular disease.
-
Inclusion Criteria:
-
Diagnosis of osteoarthritis or rheumatoid arthritis.
-
Need for daily NSAID therapy for at least 6 months.
-
Established cardiovascular disease or multiple cardiovascular risk factors.
-
-
Exclusion Criteria:
-
Recent cardiovascular event (e.g., myocardial infarction, stroke).
-
Severe heart failure.
-
History of gastrointestinal bleeding within the past 30 days.
-
Significant renal or hepatic impairment.[7]
-
-
Interventions:
-
Celecoxib: 100 mg twice daily (up to 200 mg twice daily for rheumatoid arthritis).
-
Ibuprofen: 600 mg three times daily (up to 800 mg three times daily).
-
Naproxen: 375 mg twice daily (up to 500 mg twice daily).
-
All patients were co-prescribed esomeprazole (a proton-pump inhibitor) to reduce gastrointestinal risk.
-
-
Adverse Event Assessment and Adjudication:
-
Gastrointestinal Events: Assessed through scheduled clinic visits and patient-reported symptoms. Clinically significant events (e.g., bleeding, perforation, obstruction) were confirmed by a blinded, independent clinical events committee (CEC) based on review of medical records, endoscopy reports, and imaging studies.[8][9]
-
Cardiovascular Events: Potential cardiovascular events were identified by investigators and reported to a central coordinating center. A blinded CEC, comprised of cardiologists, adjudicated these events based on pre-specified definitions, reviewing source documents such as hospitalization records, electrocardiograms, and cardiac biomarker results.[10][11]
-
Renal Events: Renal function was monitored through periodic blood tests (serum creatinine to calculate estimated glomerular filtration rate - eGFR) and urinalysis.[12][13] Adverse events such as acute kidney injury, significant decline in eGFR, or new-onset hypertension were recorded and assessed.
-
Visualization of Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins have diverse physiological roles, and their inhibition leads to both the therapeutic effects and the side effects of NSAIDs.
Cardiovascular Side Effects Signaling Pathway
The cardiovascular side effects of NSAIDs are multifactorial. Inhibition of COX-2 in endothelial cells reduces the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, without a corresponding reduction in thromboxane A2 (TXA2) from platelets (COX-1 mediated). This imbalance can lead to a prothrombotic state.
Experimental Workflow for an NSAID Clinical Trial
The following diagram illustrates a typical workflow for a large-scale clinical trial designed to assess the side effect profile of an NSAID.
References
- 1. A comparative study pertaining to deleterious effects of diclofenac sodium and meloxicam on kidney tissue in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diclofenac use and cardiovascular risks: series of nationwide cohort studies | The BMJ [bmj.com]
- 3. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 4. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 6. droracle.ai [droracle.ai]
- 7. Prevention of acute myocardial infarction induced heart failure by intracoronary infusion of mesenchymal stem cells: phase 3 randomised clinical trial (PREVENT-TAHA8) | The BMJ [bmj.com]
- 8. jacc.org [jacc.org]
- 9. Endpoint adjudication in cardiovascular clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wcgclinical.com [wcgclinical.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Chronic kidney disease - Diagnosis - NHS [nhs.uk]
- 13. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Diprofene: A Comparative Analysis in Disease Models
For researchers, scientists, and drug development professionals, objective evaluation of a compound's performance is paramount. This guide provides a comparative analysis of Diprofene's efficacy in relevant disease models, juxtaposed with established therapeutic alternatives. Due to the limited publicly available data on this compound, this guide synthesizes known information and outlines the methodologies for robust comparative studies.
Executive Summary
This compound is identified as a myotropic antispasmodic and vasodilator. Its primary therapeutic applications are anticipated in the management of peripheral vasospastic disorders, such as Raynaud's disease, and in conditions characterized by smooth muscle spasms. This document aims to provide a framework for benchmarking this compound's performance by outlining relevant disease models, potential comparators, and detailed experimental protocols. The objective is to facilitate a data-driven assessment of its therapeutic potential.
Mechanism of Action
This compound is understood to exert its effects directly on smooth muscle tissue, leading to relaxation and vasodilation. This is distinct from receptor-mediated antagonists and suggests a mechanism involving the modulation of intracellular signaling pathways that control muscle tone. Its secondary properties are reported to include weak anticholinergic and local anesthetic effects.
Putative Signaling Pathway for this compound-Induced Vasodilation
The precise signaling cascade initiated by this compound is not well-documented in publicly accessible literature. However, based on its function as a vasodilator, a hypothetical pathway can be proposed. This pathway likely involves the modulation of intracellular calcium levels, a key determinant of smooth muscle contraction.
Caption: Hypothetical signaling pathway for this compound-induced vasodilation.
Performance in Disease Models
Comprehensive, publicly available data from head-to-head studies benchmarking this compound against other therapeutics in validated disease models are scarce. To address this, the following sections propose experimental designs for such comparative analyses.
Raynaud's Disease Model
Objective: To evaluate the efficacy of this compound in preventing and reversing cold-induced vasospasm compared to a standard-of-care calcium channel blocker, Nifedipine.
Experimental Workflow:
Safety Operating Guide
Safeguarding Health and Environment: Proper Diprofene Disposal Protocols
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like Diprofene are paramount to ensuring laboratory safety and minimizing environmental impact. Adherence to established protocols is not just a matter of regulatory compliance but a core component of professional scientific practice. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling procedures.
Understanding this compound's Profile for Safe Disposal
Key Data for Disposal Consideration:
| Property | Value/Information | Implication for Disposal |
| Molecular Formula | C22H29NOS[1] | The presence of sulfur and nitrogen may require specific disposal routes to avoid the release of harmful oxides during incineration. |
| Physical Form | Likely a solid (powder) or liquid, depending on the formulation. | The physical state will determine the type of waste container and labeling required. |
| Solubility | Miscible in certain solvents. | Contaminated solvents must be disposed of as hazardous waste. Do not dispose of down the drain. |
| Toxicity | Potential for acute toxicity if swallowed, in contact with skin, or inhaled.[2] | Requires handling with appropriate personal protective equipment (PPE) and disposal as toxic chemical waste. |
| Environmental Hazard | Pharmaceuticals can have a negative impact on wildlife and ecosystems if not disposed of properly.[3][4] | Uncontrolled discharge into the environment must be prevented. |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles or face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
Laboratory coat.
-
Closed-toe shoes.
2. Waste Segregation and Collection:
-
Solid Waste: Collect uncontaminated this compound powder and contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled hazardous waste container. The container should be a sturdy, sealable plastic or metal drum.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container.
3. Labeling of Waste Containers: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
4. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[5]
-
Ensure containers are tightly sealed when not in use.
-
Store in a well-ventilated area, away from heat and sources of ignition.[6]
-
Secondary containment should be used to prevent spills.[5]
5. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash. [2][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) provides guidelines for the management of pharmaceutical hazardous waste.[8][9]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | C22H29NOS | CID 17032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehma.org [ehma.org]
- 4. bupa.com [bupa.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Pharmaceuticals: Human & Environmental Health - The Environmental Advisor [sites.une.edu]
- 9. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Diprofene
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Diprofene. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance.
Hazard Assessment and Chemical Properties
This compound (S-[2-(dipropylamino)ethyl] 2,2-diphenylethanethioate) is a compound with myotropic antispasmodic and vasodilatory properties. Due to the presence of a tertiary amine and a thioester functional group, it is classified as harmful if swallowed, in contact with skin, or if inhaled. All personnel must handle this compound with the appropriate precautions as outlined in this guide.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₉NOS |
| Molecular Weight | 355.54 g/mol |
| Appearance | Solid powder |
| Synonyms | Diprofen, Diprophen |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution).
Table 2: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton®-butyl gloves. | This compound contains a tertiary amine, and nitrile gloves offer poor resistance to amines. Butyl rubber provides superior protection against esters and ketones, which are structurally related to the thioester group in this compound.[1][2][3][4][5] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes or airborne particles of this compound. |
| Body Protection | A lab coat worn over full-length clothing. | To prevent skin contact with this compound. |
| Respiratory Protection | A properly fitted respirator with an ammonia/methylamine cartridge. | Required when handling this compound outside of a certified chemical fume hood or in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. A chemical fume hood must be used for all weighing and solution preparation activities.
-
Donning PPE: Put on all required PPE as specified in Table 2 before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing and transfer of solid this compound within a chemical fume hood.
-
Use a dedicated, labeled spatula and weigh boat.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management Plan
In the event of a this compound spill, follow these procedures immediately.
Table 3: Spill Cleanup Protocol for this compound
| Step | Procedure |
| 1. Evacuate | Immediately alert others in the vicinity and evacuate the immediate area of the spill. |
| 2. Ventilate | If safe to do so, ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[6] |
| 3. Don PPE | Put on the appropriate PPE as outlined in Table 2, including respiratory protection. |
| 4. Contain | For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or cat litter).[6][7] |
| 5. Neutralize (for basic solutions) | If the spill involves a basic solution of this compound, cautiously neutralize it with a weak acid such as citric acid or ascorbic acid. Use pH paper to confirm neutralization.[6] |
| 6. Absorb | Cover the spill with an inert absorbent material, working from the outside in.[6][7][8] |
| 7. Collect | Carefully scoop the absorbed material into a labeled hazardous waste container.[7][8][9] |
| 8. Decontaminate | Clean the spill area with soap and water.[10] |
| 9. Dispose | Dispose of all contaminated materials, including PPE, as hazardous waste.[8] |
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Solid this compound Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid this compound Waste: Collect in a clearly labeled, sealed, and compatible container for liquid hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and absorbent materials from spill cleanups, must be placed in a designated hazardous waste container.
Never dispose of this compound down the drain or in regular trash.[11] All waste must be handled by the institution's environmental health and safety (EHS) department for proper disposal.
Experimental Workflow Visualization
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling, cleanup, and disposal of this compound.
References
- 1. externalassets.unilogcorp.com [externalassets.unilogcorp.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 4. Chemical Resistant Gloves | Fisher Scientific [fishersci.co.uk]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 8. westlab.com [westlab.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 11. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
